UNC2250
Description
Properties
IUPAC Name |
4-[[2-(butylamino)-5-[5-(morpholin-4-ylmethyl)pyridin-2-yl]pyrimidin-4-yl]amino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N6O2/c1-2-3-10-25-24-27-16-21(23(29-24)28-19-5-7-20(31)8-6-19)22-9-4-18(15-26-22)17-30-11-13-32-14-12-30/h4,9,15-16,19-20,31H,2-3,5-8,10-14,17H2,1H3,(H2,25,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYSSKFCQHXOBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C3=NC=C(C=C3)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UNC2250: A Potent and Selective MerTK Inhibitor with Marked Selectivity Over Axl
UNC2250 is a small molecule inhibitor that demonstrates high potency and selectivity for Mer tyrosine kinase (MerTK) over other members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, particularly Axl. This technical guide provides an in-depth overview of the inhibitory activity of this compound, the experimental methods used to determine its potency, and the signaling contexts of its primary targets, MerTK and Axl.
Data Presentation: Inhibitory Potency of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For this compound, the IC50 values highlight its strong preference for MerTK.
| Kinase Target | IC50 (nM) | Selectivity (Fold) vs. MerTK |
| MerTK | 1.7 | 1 |
| Axl | 270 | ~160 |
| Tyro3 | 100 | ~60 |
Data compiled from multiple sources.[1][2][3][4][5][6]
This compound is approximately 160-fold more selective for MerTK than for Axl, and about 60-fold more selective for MerTK than for Tyro3.[1][2][4] In cellular assays, this compound effectively inhibits the phosphorylation of MerTK with an IC50 value of 9.8 nM in 697 B-ALL cells.[2][5]
Experimental Protocols
The determination of this compound's IC50 values was primarily conducted using a biochemical kinase assay.
Kinase Inhibition Assay: Microfluidic Capillary Electrophoresis (MCE)
This in vitro assay quantifies the ability of an inhibitor to block the enzymatic activity of a target kinase.
Principle: The assay measures the phosphorylation of a fluorescently labeled substrate peptide by the kinase. The separation and quantification of the phosphorylated and unphosphorylated substrate are achieved through microfluidic capillary electrophoresis.
Methodology:
-
Reaction Setup: Kinase activity assays are performed in a 384-well polypropylene microplate.[1][7]
-
Reaction Mixture: The final reaction volume is 50 μL, containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1.0 mM DTT, 0.01% Triton X-100, and 0.1% bovine serum albumin (BSA).[1][7]
-
Components: The mixture includes the target kinase (e.g., MerTK or Axl), 1.0 μM of a fluorescent substrate, and ATP at its Michaelis constant (Km) concentration for each specific enzyme.[1][7] this compound is added at varying concentrations to measure its inhibitory effect.
-
Incubation: The reaction is allowed to proceed for 180 minutes.[1][7]
-
Termination: The enzymatic reaction is stopped by the addition of 20 μL of 70 mM EDTA.[1][7]
-
Analysis: The phosphorylated and unphosphorylated peptides are separated and quantified using a LabChip EZ Reader, which employs microfluidic capillary electrophoresis.[1][7]
-
Data Processing: The data is analyzed using the EZ Reader software to calculate the percentage of inhibition at each concentration of this compound, from which the IC50 value is derived.[1][7]
Signaling Pathways
MerTK and Axl, despite being in the same receptor tyrosine kinase family, activate downstream signaling cascades that regulate various cellular processes. Their aberrant activation is implicated in numerous cancers.[8][9][10]
MerTK Signaling Pathway
MerTK is activated by ligands such as Gas6 and Protein S.[11] This activation leads to receptor autophosphorylation and the initiation of downstream pathways that promote cell survival, migration, and proliferation while inhibiting apoptosis.[8][9][11]
Axl Signaling Pathway
Similar to MerTK, Axl is activated by its primary ligand, Gas6, for which it has a higher affinity than MerTK.[12][13] Axl activation triggers several key oncogenic pathways, including PI3K/AKT/mTOR, MEK/ERK, and JAK/STAT, which are crucial for processes like proliferation, survival, and migration.[10][12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Mer inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. selleckchem.com [selleckchem.com]
- 8. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
UNC2250: A Deep Dive into its Downstream Signaling Pathway Effects
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
UNC2250 is a potent and highly selective small molecule inhibitor of Mer receptor tyrosine kinase (MerTK), a member of the TYRO3, AXL, and MERTK (TAM) family of receptor tyrosine kinases.[1][2][3] Aberrant MerTK signaling has been implicated in a variety of human cancers, promoting tumor growth, survival, and chemoresistance. This compound has emerged as a critical tool for investigating the role of MerTK in oncology and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Mechanism of Action
This compound exerts its biological effects through the direct inhibition of MerTK. It demonstrates high potency with an IC50 value of 1.7 nM for MerTK, exhibiting approximately 160-fold and 60-fold selectivity over the other TAM kinases, Axl and Tyro3, respectively.[1][2] This selectivity makes this compound a precise tool for dissecting MerTK-specific signaling events.
Downstream Signaling Pathways Modulated by this compound
Inhibition of MerTK by this compound leads to the suppression of several critical downstream signaling cascades that are pivotal for cancer cell proliferation, survival, and invasion. The primary pathways affected are the PI3K/AKT and MAPK/p38 pathways.
Inhibition of MerTK, AKT, and p38 Phosphorylation
This compound treatment leads to a dose-dependent decrease in the phosphorylation of MerTK. This inhibition subsequently blocks the activation of downstream signaling molecules, most notably AKT and p38 MAPK.[4] In various cancer cell lines, including mantle cell lymphoma (MCL), treatment with this compound results in a significant reduction in the levels of phosphorylated MerTK (p-MerTK), phosphorylated AKT (p-AKT), and phosphorylated p38 (p-p38).[4]
Quantitative Effects of this compound on Cellular Processes
The inhibition of these key signaling pathways by this compound translates into measurable anti-cancer effects in vitro.
Table 1: Inhibitory Concentration (IC50) of this compound
| Target/Cell Line | IC50 Value | Reference |
| MerTK (in vitro kinase assay) | 1.7 nM | [1][2] |
| Mer Phosphorylation (697 B-ALL cells) | 9.8 nM | [3] |
| Axl (in vitro kinase assay) | 270 nM | [2] |
| Tyro3 (in vitro kinase assay) | 100 nM | [2] |
Table 2: Dose-Dependent Inhibition of Cell Invasion by this compound in Mantle Cell Lymphoma (MCL) Cells
| Cell Line | This compound Concentration (µM) | Inhibition of Invasion (%) | Reference |
| Z-138 | 2 | 39.5 | [5] |
| Z-138 | 4 | 58.6 | [5] |
| Mino | 2 | 28.3 | [5] |
| Mino | 4 | 58.0 | [5] |
| JVM-2 | 4 | 47.3 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound.
Western Blot Analysis of Protein Phosphorylation
This protocol is for assessing the dose-dependent effect of this compound on the phosphorylation of MerTK, AKT, and p38.
1. Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., Z-138, Mino, JVM-2) in appropriate media supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 2, 4, 5 µM) for 1 hour.
2. Lysate Preparation:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
Phospho-MerTK (Tyr749): 1:1000
-
Total MerTK: 1:1000
-
Phospho-AKT (Ser473): 1:1000
-
Total AKT: 1:1000
-
Phospho-p38 MAPK (Thr180/Tyr182): 1:1000
-
Total p38 MAPK: 1:1000
-
β-actin (loading control): 1:5000
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay to measure the effect of this compound on cell proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
2. Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0 to 10 µM) in triplicate.
3. Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
4. Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a Matrigel-coated membrane in response to a chemoattractant.
1. Chamber Preparation:
-
Coat the upper chamber of a 24-well Transwell insert (8 µm pore size) with 50 µL of diluted Matrigel and incubate at 37°C for at least 4 hours to allow for gelling.
2. Cell Preparation and Seeding:
-
Pre-treat cells with this compound (e.g., 2 µM and 4 µM) or vehicle control for 2 hours.
-
Harvest and resuspend the cells in serum-free medium.
-
Seed 1 x 10^5 cells in 200 µL of serum-free medium into the upper chamber.
3. Assay Assembly:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
4. Staining and Quantification:
-
Carefully remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with water.
-
Count the number of invaded cells in several random fields under a microscope.
5. Data Analysis:
-
Calculate the percentage of invasion inhibition compared to the vehicle-treated control.
Conclusion
This compound is a powerful and selective inhibitor of MerTK that effectively disrupts downstream pro-survival and pro-proliferative signaling pathways, primarily through the inhibition of AKT and p38 MAPK phosphorylation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting MerTK with this compound in various cancer contexts. The provided visualizations of the signaling pathway and experimental workflows serve to clarify the complex biological processes and experimental procedures involved in the study of this promising anti-cancer agent.
References
UNC2250: A Deep Dive into its Selectivity Profile Against TAM Kinases
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of UNC2250, a potent kinase inhibitor, against the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. This document is intended for researchers, scientists, and drug development professionals interested in the specific interactions and therapeutic potential of this compound.
Introduction
This compound has emerged as a highly selective inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM family of receptor tyrosine kinases.[1][2][3] The TAM kinases play crucial roles in various physiological processes, including immune regulation, phagocytosis of apoptotic cells, and cell growth and survival.[4][5][6] Dysregulation of TAM kinase signaling is implicated in the pathogenesis of cancer and autoimmune diseases, making them attractive targets for therapeutic intervention.[5][6] This guide details the selectivity of this compound, the experimental methodologies used to determine this profile, and the signaling pathways it modulates.
Quantitative Selectivity Profile of this compound
This compound exhibits remarkable potency and selectivity for MerTK over the other TAM family members, Axl and Tyro3. The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Kinase | IC50 (nM) | Selectivity vs. Mer |
| Mer | 1.7 | - |
| Tyro3 | 100 | ~59-fold |
| Axl | 270 | ~159-fold |
Table 1: In vitro inhibitory activity of this compound against TAM kinases.[1][2][3]
Furthermore, this compound has been shown to have no significant inhibitory activity against a panel of 30 other kinases, highlighting its high degree of selectivity.[1] In cellular assays, this compound effectively inhibits the phosphorylation of Mer in B-ALL cells with an IC50 of 9.8 nM.[1][2]
Experimental Protocols
The following sections detail the methodologies employed to characterize the selectivity profile of this compound.
Biochemical Kinase Inhibition Assay: Microfluidic Capillary Electrophoresis (MCE)
The in vitro inhibitory activity of this compound against TAM kinases was determined using a Microfluidic Capillary Electrophoresis (MCE) assay.[3] This method measures the extent of phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.
Protocol:
-
Reaction Setup: Kinase reactions are performed in a 384-well plate. Each well contains the specific TAM kinase, a fluorescently labeled substrate peptide, and ATP at its Michaelis-Menten constant (Km) concentration in a buffer solution (50 mM HEPES, pH 7.4, 10 mM MgCl2, 1.0 mM DTT, 0.01% Triton X-100, and 0.1% BSA).[3]
-
Inhibitor Addition: this compound is added to the reaction wells at various concentrations.
-
Incubation: The reaction is allowed to proceed for a specified period, typically 180 minutes, to allow for substrate phosphorylation.[3]
-
Termination: The reaction is stopped by the addition of EDTA.[3]
-
Electrophoretic Separation: The reaction mixture is then introduced into a microfluidic chip. An electric field is applied, causing the phosphorylated and unphosphorylated substrate peptides to separate based on their charge-to-mass ratio.[3]
-
Detection and Analysis: The separated peptides are detected by their fluorescence. The ratio of phosphorylated to unphosphorylated substrate is calculated to determine the percentage of kinase inhibition at each this compound concentration. IC50 values are then calculated from the resulting dose-response curves.[3]
Cellular Assay: In-Cell Western Blot for Mer Phosphorylation
To assess the activity of this compound in a cellular context, an in-cell western blot is performed to measure the inhibition of Mer phosphorylation.
Protocol:
-
Cell Culture and Treatment: Cells expressing MerTK (e.g., 697 B-ALL cells) are cultured in multi-well plates. The cells are then treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).[2][7]
-
Cell Fixation and Permeabilization: The cells are fixed with formaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.[7]
-
Blocking: Non-specific antibody binding sites are blocked using a blocking buffer (e.g., BSA or non-fat milk).[8]
-
Primary Antibody Incubation: The cells are incubated with a primary antibody specific for the phosphorylated form of MerTK. A separate set of wells is incubated with an antibody for total MerTK to normalize for cell number and total protein levels.[9]
-
Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Imaging and Quantification: The fluorescence intensity in each well is measured using an imaging system. The ratio of phosphorylated MerTK to total MerTK is calculated to determine the extent of inhibition at each this compound concentration.[9]
Visualizing the TAM Kinase Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Conclusion
This compound is a potent and highly selective inhibitor of Mer tyrosine kinase. Its selectivity profile, as determined by rigorous biochemical and cellular assays, demonstrates a significant therapeutic window for targeting Mer-driven pathologies while minimizing off-target effects on other TAM kinases and the broader kinome. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of kinase inhibitor development and cancer biology. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully elucidate its clinical potential.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. TAM Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type XI RTKs: TAM (TYRO3-, AXL- and MER-TK) receptor family | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. TAM Receptor Tyrosine Kinases: Biologic Functions, Signaling, and Potential Therapeutic Targeting in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. MERTK tyrosine kinase receptor together with TIM4 phosphatidylserine receptor mediates distinct signal transduction pathways for efferocytosis and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
UNC2250: A Potent and Selective Inhibitor of Mer Tyrosine Kinase Phosphorylation
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of UNC2250, a small molecule inhibitor, and its role in the inhibition of Mer tyrosine kinase (MerTK) phosphorylation. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support researchers, scientists, and drug development professionals in their understanding and application of this compound.
Core Mechanism of Action
This compound is a potent and selective inhibitor of Mer, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3] The activation of Mer by its ligand, Growth arrest-specific 6 (Gas6), leads to autophosphorylation of the kinase domain, initiating downstream signaling cascades that promote cell survival, proliferation, invasion, and migration.[4][5] this compound exerts its inhibitory effect by binding to the ATP-binding pocket of the Mer kinase domain, thereby preventing its phosphorylation and subsequent activation.[6] This blockade of Mer signaling has shown therapeutic potential in various cancer models.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound.
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. Mer |
| Mer | 1.7 | - |
| Axl | ~272 | ~160-fold |
| Tyro3 | ~102 | ~60-fold |
Data sourced from multiple references indicating high selectivity for Mer over other TAM kinases.[1][2][3]
Table 2: Cellular Inhibition of Mer Phosphorylation and Functional Outcomes
| Cell Line | Assay | IC50 / Concentration | Effect |
| 697 B-ALL | Mer Phosphorylation | 9.8 nM | Inhibition of Mer phosphorylation.[2] |
| Z-138, Mino, JVM-2 (MCL) | Apoptosis | 1, 2, 4, 5 µM | Induction of apoptosis.[4] |
| Z-138, Mino, JVM-2 (MCL) | Cell Cycle | Not specified | G2/M phase arrest.[4] |
| BT-12 (Rhabdoid tumor) | Colony Formation | ~3 µM | Reduction in colony-forming potential.[1] |
| Colo699 (NSCLC) | Colony Formation | ~300 nM | Reduction in colony-forming potential.[1] |
| H1299, A549 (Lung Cancer) | Mer Phosphorylation | Not specified | Reduction of Gas6-induced MerTK phosphorylation.[7] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the literature to characterize the inhibitory activity of this compound.
In Vitro Kinase Assay (Microfluidic Capillary Electrophoresis)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of Mer kinase.
-
Reaction Setup: Assays are performed in a 384-well polypropylene microplate in a final volume of 50 μL.
-
Reaction Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1.0 mM DTT, 0.01% Triton X-100, and 0.1% bovine serum albumin (BSA).
-
Substrate and ATP: The reaction mixture contains a fluorescently labeled substrate peptide (1.0 μM) and ATP at its Michaelis-Menten constant (Km) for the specific enzyme.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated for 180 minutes.
-
Termination: The reaction is stopped by the addition of 20 μL of 70 mM EDTA.
-
Analysis: Phosphorylated and unphosphorylated substrate peptides are separated using a LabChip EZ Reader. The data is analyzed using the accompanying software to determine the extent of inhibition.[1][8]
Cellular Mer Phosphorylation Assay (Western Blot)
This cell-based assay assesses the ability of this compound to inhibit Mer phosphorylation within a cellular context.
-
Cell Culture and Treatment: Cells (e.g., 697 B-ALL, H1299, A549) are cultured to a suitable confluency and then treated with varying concentrations of this compound (e.g., 5-500 nM) for a specified duration (e.g., 1-4 hours).[2][7]
-
Ligand Stimulation: In some experiments, cells are stimulated with human Gas6 to induce Mer phosphorylation.[7]
-
Cell Lysis: Following treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Mer (p-Mer) and total Mer. A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with appropriate secondary antibodies conjugated to a detection enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified to determine the level of p-Mer relative to total Mer.
Cell Viability and Proliferation Assays
These assays measure the impact of this compound on the survival and growth of cancer cells.
-
Cell Plating: Cells are seeded in 96-well plates at a predetermined density.
-
Treatment: Cells are treated with a range of this compound concentrations for a specified period (e.g., 72 hours).[4]
-
Viability Measurement: Cell viability is assessed using a commercially available kit, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader, and the percentage of viable cells is calculated relative to vehicle-treated control cells.
Soft Agar Colony Formation Assay
This assay evaluates the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
-
Base Agar Layer: A layer of 0.5%–0.7% agar in culture medium is prepared in 6-well plates.
-
Cell-Agar Layer: Cells are suspended in a lower concentration of agar (e.g., 0.35%) in culture medium containing various concentrations of this compound or vehicle control. This suspension is then overlaid onto the base agar layer.[1]
-
Incubation: The plates are incubated for 2-3 weeks to allow for colony formation. The medium and inhibitor are refreshed periodically.
-
Staining and Counting: Colonies are stained with a vital stain (e.g., thiazolyl blue tetrazolium bromide or nitrotetrazolium blue chloride) and counted.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound inhibits Gas6-induced MerTK phosphorylation and downstream signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The proto-oncogene Mer tyrosine kinase is a novel therapeutic target in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
Structural Basis for UNC2250 Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural basis for the selectivity of UNC2250, a potent inhibitor of Mer tyrosine kinase (MerTK). This compound's unique chemical architecture and its specific interactions within the MerTK active site are key to its high affinity and selectivity over other TAM (Tyro3, Axl, Mer) family kinases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular and cellular mechanisms.
Core Concept: The "Pseudo-Ring" and Induced Fit
The foundation of this compound's design and selectivity lies in a "pseudo-ring" structure formed by an intramolecular hydrogen bond.[1] This innovative approach was a deliberate strategy to mimic the rigid pyrido[2,3-d]pyrimidin-7-one scaffold found in other kinase inhibitors, but with a crucial difference. The pseudo-ring in this compound is less rigid than a true heterocyclic ring system. This flexibility is hypothesized to allow for an "induced fit" into the ATP-binding pocket of MerTK, optimizing its interactions with the kinase.[1] While a co-crystal structure of this compound with MerTK is not publicly available, a structure of a closely related analog supports this predicted binding mode.[1]
The enhanced selectivity for MerTK over the closely related TAM family members, Axl and Tyro3, was an outcome of this design.[1] Although initially described as "fortuitous," the structural nuances of the MerTK binding pocket are believed to accommodate the unique conformational properties of this compound more favorably than those of Axl and Tyro3.
Quantitative Analysis of this compound Selectivity
This compound exhibits high potency for MerTK with significant selectivity over Axl and Tyro3, as demonstrated by in vitro kinase assays. The inhibitor is also effective in a cellular context, inhibiting MerTK phosphorylation at low nanomolar concentrations.
| Target | Assay Type | IC50 (nM) | Selectivity (fold vs. Mer) |
| MerTK | In vitro kinase assay | 1.7 | - |
| Axl | In vitro kinase assay | 270 | ~159 |
| Tyro3 | In vitro kinase assay | 100 | ~59 |
| MerTK | Cellular Phosphorylation (B-ALL cells) | 9.8 | - |
MerTK Signaling Pathways
MerTK is a receptor tyrosine kinase that, upon activation by its ligands (e.g., Gas6, Protein S), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways are implicated in various cancers, promoting cell survival, proliferation, and resistance to apoptosis. This compound, by inhibiting MerTK phosphorylation, effectively blocks these pro-oncogenic signals.
Caption: this compound inhibits MerTK activation, blocking downstream pro-survival signaling pathways.
Experimental Protocols
The following are summaries of key experimental methodologies used in the characterization of this compound.
In Vitro Kinase Inhibition Assay (Microfluidic Capillary Electrophoresis)
This assay quantitatively measures the inhibition of kinase activity by this compound.
-
Reaction Setup: Kinase reactions are performed in a 384-well plate containing MerTK, Axl, or Tyro3 kinase, a fluorescently labeled peptide substrate, and ATP in a buffered solution.
-
Inhibitor Addition: this compound is serially diluted and added to the reaction wells.
-
Incubation: The reaction is incubated at room temperature to allow for substrate phosphorylation.
-
Termination: The reaction is stopped by the addition of EDTA.
-
Detection: The phosphorylated and unphosphorylated peptide substrates are separated by microfluidic capillary electrophoresis. The amount of phosphorylated product is quantified by fluorescence detection.
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular MerTK Phosphorylation Assay
This assay determines the ability of this compound to inhibit MerTK activation in a cellular environment.
-
Cell Culture: A suitable cell line endogenously expressing MerTK (e.g., 697 B-ALL cells) is cultured to the desired density.
-
Inhibitor Treatment: Cells are treated with varying concentrations of this compound for a specified period.
-
Cell Lysis: Cells are harvested and lysed to extract total cellular proteins.
-
Western Blotting:
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated MerTK (p-MerTK) and total MerTK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified.
-
Data Analysis: The ratio of p-MerTK to total MerTK is calculated for each inhibitor concentration, and the IC50 value is determined.
Caption: Workflow for in vitro and cellular assays to determine this compound potency.
Conclusion
The selectivity of this compound for MerTK is a result of a rational drug design strategy centered on the concept of a flexible "pseudo-ring" that facilitates an induced-fit binding mode. This structural feature, combined with the specific topology of the MerTK ATP-binding pocket, allows for potent and selective inhibition. The data and methodologies presented in this guide provide a comprehensive overview for researchers working on the development of novel kinase inhibitors and for those investigating the role of MerTK in health and disease.
References
UNC2250: An In-depth Technical Guide to its Off-Target Kinase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target kinase inhibition profile of UNC2250, a potent and selective inhibitor of Mer receptor tyrosine kinase. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer a thorough resource for researchers in pharmacology and drug development.
Introduction
This compound is a pyridine-substituted pyrimidine that has been identified as a highly potent inhibitor of Mer, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] Aberrant Mer signaling is implicated in various cancers, making it a promising therapeutic target.[2][3] While this compound was designed for Mer selectivity, a comprehensive understanding of its interactions with other kinases is crucial for predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide focuses on the off-target kinase inhibition profile of this compound.
Off-Target Kinase Inhibition Profile
This compound exhibits high selectivity for Mer kinase. Its inhibitory activity against the closely related TAM family members, Axl and Tyro3, is significantly lower, demonstrating a favorable selectivity profile within this kinase subfamily.
Table 1: this compound Inhibition of TAM Family Kinases
| Kinase | IC50 (nM) | Selectivity vs. Mer |
| Mer | 1.7 | 1-fold |
| Tyro3 | 100 | 59-fold |
| Axl | 270 | 159-fold |
Data sourced from Zhang et al., 2013.[1]
To further assess its specificity, this compound was screened against a panel of 30 other kinases. The results indicate that this compound has minimal off-target activity at a concentration of 1 µM.
Table 2: Off-Target Kinase Inhibition Panel for this compound at 1 µM
| Kinase | % Inhibition | Kinase | % Inhibition |
| AAK1 | 1 | LCK | 1 |
| ABL | 1 | LIMK1 | 1 |
| AKT1 | 1 | MAPK1 | 1 |
| ALK | 1 | MEK1 | 1 |
| AURKA | 1 | MET | 1 |
| BIKE | 1 | MINK | 1 |
| BMX | 1 | MST2 | 1 |
| CDK2 | 1 | NEK2 | 1 |
| CHEK2 | 1 | p38α | 1 |
| CSNK1A1 | 1 | PAK1 | 1 |
| EGFR | 1 | PDPK1 | 1 |
| EPHA2 | 1 | PIK3CA | 1 |
| ERBB2 | 1 | PIM1 | 1 |
| FAK | 1 | PLK1 | 1 |
| FGFR1 | 1 | ROCK1 | 1 |
| FLT1 | 1 | SRC | 1 |
| GSK3B | 1 | SYK | 1 |
| INSR | 1 | TRKA | 1 |
| JAK2 | 1 | YES | 1 |
Data represents the percentage of inhibition at a this compound concentration of 1 µM. Sourced from the supplementary information of Zhang et al., 2013.
Mer Kinase Signaling Pathway
Mer kinase activation initiates several downstream signaling cascades that are crucial for cell survival, proliferation, and migration.[2][3] Understanding this pathway is essential for contextualizing the effects of this compound. Upon ligand binding (e.g., Gas6), Mer dimerizes and autophosphorylates, creating docking sites for adaptor proteins and triggering downstream signaling.
Experimental Protocols
The following sections detail the methodologies used to determine the kinase inhibition profile of this compound.
In Vitro Kinase Inhibition Assay (Microfluidic Capillary Electrophoresis)
The inhibitory activity of this compound against Mer, Axl, Tyro3, and the kinase panel was determined using a microfluidic capillary electrophoresis (MCE) based assay.[1]
Objective: To quantify the enzymatic activity of kinases in the presence of an inhibitor by measuring the conversion of a substrate peptide to its phosphorylated form.
Materials:
-
Kinase enzymes (e.g., Mer, Axl, Tyro3)
-
Fluorescently labeled substrate peptide
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1.0 mM DTT, 0.01% Triton X-100, 0.1% BSA
-
This compound (or other test compounds) dissolved in DMSO
-
Stop Solution: 70 mM EDTA
-
384-well polypropylene microplate
-
LabChip EZ Reader or similar microfluidic electrophoresis instrument
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the test compound, kinase, and fluorescently labeled substrate peptide to the assay buffer.
-
Initiate the kinase reaction by adding ATP at a concentration near the Km for each respective enzyme. The final reaction volume is typically 50 µL.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 180 minutes).
-
Terminate the reaction by adding 20 µL of the stop solution (70 mM EDTA).
-
Analyze the reaction mixture using a LabChip EZ Reader. The instrument separates the phosphorylated and unphosphorylated substrate peptides based on their electrophoretic mobility.
-
The amount of product (phosphorylated peptide) is quantified by detecting its fluorescence.
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Conclusion
This compound is a highly selective inhibitor of Mer kinase with minimal off-target activity against a panel of 30 other kinases at a concentration of 1 µM. Its potent and selective inhibition of Mer, coupled with a well-understood downstream signaling pathway, makes it a valuable tool for studying Mer biology and a promising candidate for further therapeutic development. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other kinase inhibitors.
References
- 1. Pseudo Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure and functions of Mer, an innate immune checkpoint [frontiersin.org]
The MERTK Inhibitor UNC2250: A Deep Dive into its Remodeling of the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
UNC2250 is a potent and selective small molecule inhibitor of the Mer receptor tyrosine kinase (MERTK), a key player in tumor progression and immune evasion. This technical guide provides a comprehensive overview of this compound's mechanism of action and its profound effects on the tumor microenvironment (TME). By inhibiting MERTK, this compound not only directly impedes cancer cell proliferation, survival, and migration but also critically modulates the functions of immune cells within the TME, particularly tumor-associated macrophages (TAMs). This guide details the signaling pathways affected by this compound, summarizes key preclinical data in structured tables, provides detailed experimental protocols for core assays, and visualizes complex biological processes and workflows using Graphviz diagrams. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to further investigate and harness the therapeutic potential of this compound in oncology.
Introduction to this compound and MERTK
This compound is a pyridine-pyrimidine-based compound that exhibits high potency and selectivity for MERTK, a member of the Tyro3, Axl, and Mer (TAM) family of receptor tyrosine kinases.[1][2] MERTK is physiologically involved in processes such as efferocytosis (the clearance of apoptotic cells) and the dampening of inflammatory responses.[3] However, in the context of cancer, aberrant MERTK signaling is frequently observed and contributes to a pro-tumoral microenvironment.[3][4] Overexpression of MERTK in various cancers is associated with poor prognosis.[1]
MERTK activation, triggered by its ligands Gas6 and Protein S, initiates downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which promote cancer cell survival, proliferation, and invasion.[1][3] Within the TME, MERTK signaling in TAMs is a critical driver of an immunosuppressive M2-like phenotype.[5] These M2-polarized macrophages facilitate tumor growth, angiogenesis, and metastasis while suppressing anti-tumor T-cell responses.[6]
This compound's therapeutic potential lies in its dual ability to directly target cancer cells and to reprogram the TME from an immunosuppressive to an immune-supportive state.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of the MERTK kinase domain. By binding to the ATP-binding pocket, it prevents the autophosphorylation of MERTK and the subsequent activation of its downstream signaling pathways.[4][5] This inhibition has been demonstrated to be highly selective for MERTK over other TAM kinases like Axl and Tyro3.[2][7]
Signaling Pathways Modulated by this compound
The inhibition of MERTK by this compound leads to the downregulation of several key pro-survival and pro-proliferative signaling pathways within cancer cells. In immune cells, particularly macrophages, this compound-mediated MERTK inhibition disrupts the signaling cascades that maintain an immunosuppressive phenotype.
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative data from preclinical studies of this compound, providing a comparative overview of its potency and efficacy.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line / Kinase | Reference |
| IC50 (Kinase Assay) | 1.7 nM | MERTK | [2][7] |
| IC50 (Kinase Assay) | 272 nM | Axl | [2] |
| IC50 (Kinase Assay) | 102 nM | Tyro3 | [2] |
| IC50 (MERTK Phosphorylation) | 9.8 nM | 697 B-ALL | [7] |
| IC50 (Cell Proliferation) | 3.0 µM | Z-138 (Mantle Cell Lymphoma) | [4] |
| IC50 (Cell Proliferation) | 3.1 µM | Mino (Mantle Cell Lymphoma) | [4] |
| IC50 (Cell Proliferation) | 7.7 µM | JVM-13 (Mantle Cell Lymphoma) | [4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |
| Mantle Cell Lymphoma | NOD/SCID mice with Z-138 xenografts | 75 mg/kg, oral gavage, daily for 10 days | ~50% tumor growth inhibition | [4] |
| Mantle Cell Lymphoma | NOD/SCID mice with Z-138 xenografts | 50 mg/kg this compound + Doxorubicin | Greater anti-tumor effect than either agent alone | [4] |
Effect of this compound on the Tumor Microenvironment
This compound's impact on the TME is multifaceted, primarily revolving around its ability to modulate the function of TAMs.
Inhibition of Efferocytosis
MERTK is a crucial receptor for efferocytosis, the process by which macrophages clear apoptotic cells. In the TME, this process is hijacked by cancer cells to promote an immunosuppressive environment. This compound, by inhibiting MERTK, blocks this immunosuppressive clearance of apoptotic tumor cells.[8][9] This inhibition leads to an accumulation of apoptotic bodies, which can act as a source of tumor antigens and danger signals, thereby stimulating an anti-tumor immune response.[9]
Repolarization of Macrophages
MERTK signaling is instrumental in polarizing macrophages towards an M2-like, pro-tumoral phenotype. By inhibiting MERTK, this compound can shift the balance from M2 to M1-like anti-tumor macrophages. This repolarization is characterized by a change in the expression of cell surface markers and the secretion of cytokines.
Table 3: Effect of MERTK Inhibition on Macrophage Polarization Markers
| Marker | Macrophage Phenotype | Effect of MERTK Inhibition (e.g., with this compound) | Reference |
| CD86 | M1 (co-stimulatory) | Increased expression | [10] |
| iNOS | M1 (pro-inflammatory) | Increased expression | |
| CD206 (Mannose Receptor) | M2 (immunosuppressive) | Decreased expression | [10] |
| Arginase-1 | M2 (immunosuppressive) | Decreased expression |
Modulation of Cytokine Profile
The repolarization of macrophages by this compound leads to a significant change in the cytokine milieu of the TME. The secretion of immunosuppressive cytokines is reduced, while the production of pro-inflammatory cytokines that support an anti-tumor immune response is enhanced.
Table 4: Expected Changes in Cytokine Levels in the TME with this compound Treatment
| Cytokine | Primary Function in TME | Expected Change with this compound |
| IL-10 | Immunosuppressive | Decrease |
| TGF-β | Immunosuppressive, promotes fibrosis | Decrease |
| TNF-α | Pro-inflammatory, anti-tumor | Increase |
| IL-12 | Promotes Th1 and CTL responses | Increase |
Impact on PD-L1 Expression
MERTK signaling has been linked to the upregulation of Programmed Death-Ligand 1 (PD-L1) on both tumor cells and immune cells, contributing to T-cell exhaustion.[1] Inhibition of MERTK with this compound is expected to decrease PD-L1 expression, thereby reducing this immune checkpoint-mediated suppression and potentially synergizing with anti-PD-1/PD-L1 immunotherapies.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound research.
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of transformation.
Materials:
-
Base agar solution: 1.2% Noble agar in sterile water.
-
Top agar solution: 0.7% Noble agar in sterile water.
-
2x cell culture medium (e.g., RPMI-1640) with 20% FBS.
-
Cancer cell suspension.
-
This compound stock solution.
-
6-well plates.
-
Nitrotetrazolium blue chloride or crystal violet for staining.
Protocol:
-
Prepare the base layer by mixing equal volumes of molten 1.2% agar (at 42°C) and 2x medium.
-
Dispense 1.5 mL of the base agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Prepare the top layer by mixing equal volumes of molten 0.7% agar (at 42°C) and 2x medium containing the desired concentration of this compound or vehicle control.
-
Add cancer cells to the top agar mixture to a final concentration of 5,000-15,000 cells/mL.
-
Gently layer 1.5 mL of the cell-containing top agar mixture onto the solidified base layer.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 2-3 weeks, refreshing the top medium with fresh medium containing this compound or vehicle twice a week.
-
After the incubation period, stain the colonies with nitrotetrazolium blue chloride or crystal violet and count them under a microscope.[2]
Macrophage Efferocytosis Assay
This assay quantifies the ability of macrophages to engulf apoptotic cells.
Materials:
-
THP-1 monocytes.
-
Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation.
-
Jurkat T-cells (or other suitable cell line to induce apoptosis).
-
Staurosporine or UV irradiation to induce apoptosis in Jurkat cells.
-
Fluorescent dye for labeling apoptotic cells (e.g., pHrodo Red).
-
This compound stock solution.
-
96-well plates.
-
Flow cytometer or fluorescence microscope.
Protocol:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 nM) for 48 hours.
-
Induce apoptosis in Jurkat cells by treating with staurosporine (e.g., 1 µM) for 3 hours or by UV irradiation.
-
Label the apoptotic Jurkat cells with a pH-sensitive fluorescent dye like pHrodo Red, which fluoresces brightly in the acidic environment of the phagosome.
-
Pre-treat the differentiated THP-1 macrophages with various concentrations of this compound or vehicle for 1 hour.
-
Co-culture the pre-treated macrophages with the labeled apoptotic Jurkat cells at a ratio of 1:5 (macrophage:Jurkat) for 2-4 hours.
-
Wash the cells to remove non-engulfed apoptotic cells.
-
Quantify the uptake of fluorescently labeled apoptotic cells by flow cytometry or fluorescence microscopy.[8]
Western Blot for MERTK Signaling
This method is used to detect the phosphorylation status of MERTK and its downstream signaling proteins.
Materials:
-
Cancer cell line expressing MERTK.
-
This compound stock solution.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against phospho-MERTK, total MERTK, phospho-Akt, total Akt, phospho-p38, total p38, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting apparatus.
-
Chemiluminescent substrate.
Protocol:
-
Culture cancer cells to ~80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.[4]
Conclusion
This compound represents a promising therapeutic agent with a dual mechanism of action that addresses both the cancer cells and the immunosuppressive tumor microenvironment. Its high selectivity and potency for MERTK make it an attractive candidate for further preclinical and clinical investigation. The ability of this compound to inhibit efferocytosis, repolarize macrophages to an anti-tumor M1 phenotype, and modulate the cytokine profile within the TME underscores its potential to overcome immune evasion and enhance the efficacy of other cancer therapies, including chemotherapy and immune checkpoint inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to translate the potential of MERTK inhibition into effective cancer treatments.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Video: Macrophage Differentiation and Polarization into an M2-Like Phenotype using a Human Monocyte-Like THP-1 Leukemia Cell Line [jove.com]
- 3. MerTK inhibition decreases immune suppressive glioblastoma-associated macrophages and neoangiogenesis in glioblastoma microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of MerTK by inducing M2 macrophage polarization via PI3K/Akt/GSK-3β pathway in gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Standard Protocols for Flow Cytometry for monocytes, macrophages, DC and T cells [protocols.io]
- 8. research.pasteur.fr [research.pasteur.fr]
- 9. Targeting MerTK decreases efferocytosis and increases anti-tumor immune infiltrate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunotherapy combination approaches: mechanisms, biomarkers and clinical observations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UNC2250 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of UNC2250, a potent and selective Mer Tyrosine Kinase (MerTK) inhibitor, in mouse xenograft models. The provided protocols are based on established preclinical studies and are intended to guide researchers in designing and executing their own experiments.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets MerTK, a receptor tyrosine kinase.[1][2] Aberrant MerTK expression and activation are implicated in the oncogenesis of various cancers, including mantle cell lymphoma (MCL), by promoting pro-survival signaling, proliferation, and chemoresistance.[3] this compound exerts its anti-tumor effects by inhibiting MerTK phosphorylation, which in turn suppresses downstream signaling pathways such as AKT and p38.[3][4] This leads to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells.[3] Preclinical studies in xenograft models have demonstrated that this compound can delay disease progression and, importantly, sensitize cancer cells to conventional chemotherapeutic agents.[3]
This compound Mechanism of Action
The diagram below illustrates the signaling pathway of MerTK and the inhibitory action of this compound. In cancer cells, the binding of ligands like Gas6 to the MerTK receptor leads to its dimerization and autophosphorylation. This activates downstream pro-survival pathways, including PI3K/AKT and MAPK/p38, promoting cell proliferation, survival, and migration. This compound selectively binds to the kinase domain of MerTK, preventing its phosphorylation and thereby blocking these downstream oncogenic signals.
Application Notes: In Vivo Efficacy
This compound has demonstrated dose-dependent anti-tumor activity in mantle cell lymphoma (MCL) xenograft models.[3] While monotherapy shows significant effects, its efficacy is noted as potent but limited, suggesting a strong potential for combination therapies.[3] Studies have shown that co-administration of this compound with agents like doxorubicin enhances the overall anti-tumor response.[3] Treatment is generally well-tolerated, with no significant weight loss reported in mice at the tested dosages.[3][5]
Table 1: Summary of this compound Monotherapy Dosage and Efficacy in a Z-138 MCL Xenograft Model
| Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Statistical Significance (vs. Vehicle) | Reference |
| 25 | Oral Gavage | Once Daily | Not significant | - | [3] |
| 50 | Oral Gavage | Once Daily | 35% | P = 0.021 | [3][5] |
| 75 | Oral Gavage | Once Daily | 48% | P = 0.001 | [3][5] |
Table 2: Example of this compound Combination Therapy in a Z-138 MCL Xenograft Model
| Agent 1 | Dose (mg/kg) | Route | Agent 2 | Dose (mg/kg) | Route | Dosing Schedule | Reference |
| This compound | 50 | Oral Gavage | Doxorubicin | 3 | Intraperitoneal | Once Daily | [3] |
| Vehicle (Saline) | - | Oral Gavage | Vehicle | - | Intraperitoneal | Once Daily | [3] |
Experimental Protocols
This section provides a detailed protocol for a typical mouse xenograft study to evaluate the efficacy of this compound.
Experimental Workflow Diagram
Materials and Reagents
-
Cell Line: Z-138 (or other relevant cancer cell line)
-
Animals: 6-8 week old female NOD/SCID mice (or other appropriate immunocompromised strain).[3][5]
-
This compound: Synthesized or commercially sourced.
-
Vehicle: Saline solution (0.9% NaCl).[3]
-
Cell Culture Media: (e.g., RPMI-1640) with appropriate supplements (e.g., FBS, antibiotics).
-
Anesthetics: (e.g., Isoflurane or Ketamine/Xylazine cocktail).
-
Tools: Calipers, syringes, gavage needles, surgical tools for tumor excision.
Animal Handling and Acclimatization
-
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
House mice in a specific pathogen-free (SPF) facility.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
Cell Preparation and Tumor Implantation
-
Culture Z-138 cells under standard conditions until they reach approximately 80-90% confluency.
-
Harvest the cells using standard cell scraping or trypsinization methods.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in sterile saline or PBS at a concentration of 1 x 10⁸ cells/mL.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.[6]
Tumor Growth Monitoring and Group Randomization
-
Monitor tumor growth by measuring the long (a) and short (b) diameters with a digital caliper twice weekly.[3]
-
Calculate tumor volume using the formula: V = (a × b²)/2 .[3]
-
When tumors reach an average volume of 150-200 mm³, randomly assign mice into treatment groups (e.g., Vehicle, this compound 25 mg/kg, 50 mg/kg, 75 mg/kg). A typical group size is n=6.[5]
Drug Preparation and Administration
-
Prepare a stock solution of this compound. For oral administration, this compound can be formulated in saline.
-
On each day of dosing, prepare fresh dilutions of this compound to the final desired concentrations (e.g., 2.5, 5.0, and 7.5 mg/mL for a 10 mL/kg dosing volume).
-
Administer this compound or vehicle (saline) once daily via oral gavage.[3][5] The volume should be calculated based on the individual mouse's body weight (e.g., 10 mL/kg).[3]
-
For combination studies, the second agent (e.g., doxorubicin at 3 mg/kg) can be administered via intraperitoneal injection.[3]
Efficacy and Toxicity Monitoring
-
Continue to measure tumor volume and body weight twice weekly throughout the treatment period.[3]
-
Monitor the animals daily for any signs of toxicity, such as significant weight loss (>15%), lethargy, or ruffled fur.
Study Endpoint and Tissue Collection
-
The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 10 days).[5]
-
At the study endpoint, euthanize the mice using an approved method.
-
Excise the tumors, weigh them, and either snap-freeze them in liquid nitrogen for biochemical analysis (e.g., Western blot) or fix them in formalin for histopathological analysis (e.g., Immunohistochemistry for p-MerTK).[3]
Data Analysis
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed differences between groups. A p-value < 0.05 is typically considered statistically significant.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The proto-oncogene Mer tyrosine kinase is a novel therapeutic target in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Immunostaining of tumor-infiltrating immune-cell-related markers and cytokines in the tumor fractional radiation model of host PD-L1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC2250 in Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of UNC2250, a potent and selective Mer receptor tyrosine kinase (MerTK) inhibitor, in cell culture experiments. The protocols outlined below are synthesized from established research to ensure reliable and reproducible results.
Introduction
This compound is a small molecule inhibitor of MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3][4] MerTK is often aberrantly expressed in a variety of malignancies and plays a crucial role in oncogenesis by promoting cell survival, proliferation, and invasion.[5][6][7] this compound exhibits high selectivity for MerTK with an IC50 of 1.7 nM, making it a valuable tool for studying MerTK signaling and for preclinical evaluation as a potential therapeutic agent.[1][2][3]
Mechanism of Action
This compound functions by competitively binding to the ATP-binding pocket of the MerTK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[5][6][8] Key pathways modulated by this compound include the PI3K/AKT and MAPK/p38 signaling cascades, which are critical for cell survival and proliferation.[5][6][8] Inhibition of MerTK by this compound leads to decreased cell viability, induction of apoptosis, and suppression of cell invasion in various cancer cell lines.[5][8]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration Range | Key Findings | Reference |
| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Mer Phosphorylation Inhibition | 5-500 nM | IC50 of 9.8 nM after 1-hour treatment. | [2] |
| BT-12 | Rhabdoid Tumor | Colony Formation | ~3 µM | Significant reduction in colony-forming potential after 3 weeks. | [1][9] |
| Colo699 | Non-Small Cell Lung Cancer (NSCLC) | Colony Formation | ~300 nM | Significant reduction in colony-forming potential after 2 weeks. | [1][9] |
| Z-138, Mino, JVM-2 | Mantle Cell Lymphoma (MCL) | Proliferation Assay (Cell Titer-Glo) | Not specified | Dose-dependent inhibition of proliferation after 72 hours. | [8] |
| Z-138, Mino, JVM-2 | Invasion Assay (Transwell) | 2 or 4 µM | Dose-dependent suppression of invasion after 2-hour pre-treatment. | [5][8] | |
| Z-138, Mino | Apoptosis Assay (Flow Cytometry) | 1, 2, or 4 µM | Induction of apoptosis observed at 12, 24, and 48 hours. | [5] | |
| JVM-2 | Apoptosis Assay (Flow Cytometry) | 2 or 5 µM | Induction of apoptosis observed at 12, 24, and 48 hours. | [5] |
Table 2: Recommended this compound Working Concentrations and Incubation Times
| Assay Type | Cell Type | Recommended Concentration | Incubation Time |
| Western Blot (p-MerTK inhibition) | 697 B-ALL cells | 5 - 500 nM | 1 hour |
| Western Blot (p-AKT, p-p38 inhibition) | MCL cell lines (Z-138, Mino, JVM-2) | 1 - 5 µM | 1 hour |
| Cell Viability / Proliferation | MCL cell lines | Varies by cell line | 72 hours |
| Colony Formation (Soft Agar) | BT-12 Rhabdoid Tumor | ~3 µM | 3 weeks |
| Colony Formation (Soft Agar) | Colo699 NSCLC | ~300 nM | 2 weeks |
| Invasion Assay | MCL cell lines | 2 - 4 µM | 2 hours pre-treatment, then 24 hours |
| Apoptosis / Cell Cycle Analysis | MCL cell lines | 1 - 5 µM | 12 - 48 hours |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach approximately 50-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to prepare fresh dilutions for each experiment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should always be included.
-
Incubation: Incubate the cells for the desired period (refer to Table 2) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Endpoint Analysis: Following incubation, harvest the cells for downstream analysis such as Western blotting, cell viability assays, or flow cytometry.
Protocol 2: Western Blot Analysis of MerTK Pathway Inhibition
-
Cell Treatment: Treat cells with this compound as described in Protocol 1 for 1 hour.[5][8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-MerTK, total MerTK, phospho-AKT, total AKT, phospho-p38, and total p38. Use a loading control such as β-actin or GAPDH.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Protocol 3: Soft Agar Colony Formation Assay
This assay assesses anchorage-independent growth, a hallmark of cancer.
-
Base Agar Layer: Prepare a 0.5% - 0.7% agar solution in culture medium and pour it into the bottom of a 6-well plate. Allow it to solidify.
-
Cell-Agar Layer: Prepare a 0.35% soft agar solution in culture medium containing the desired concentration of this compound or vehicle.[1] Resuspend the cells in this solution at a density of 10,000 to 15,000 cells per well and plate this on top of the base agar layer.[1]
-
Incubation: Incubate the plates at 37°C and 5% CO2 for 2-3 weeks.[1][9]
-
Feeding: Refresh the medium containing this compound or vehicle twice a week.[1]
-
Staining and Counting: Stain the colonies with a solution of crystal violet or thiazolyl blue tetrazolium bromide and count the number of colonies using a microscope.[1]
Protocol 4: Cell Invasion Assay (Transwell Assay)
-
Chamber Preparation: Rehydrate Matrigel-coated transwell inserts (8 µm pore size) according to the manufacturer's instructions.
-
Cell Preparation: Pre-treat the cells with this compound or vehicle in serum-free medium for 2 hours.[5][8]
-
Seeding: Seed the pre-treated cells into the upper chamber of the transwell insert in serum-free medium.
-
Chemoattractant: Add complete medium (containing FBS) to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[5]
-
Analysis: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane. Count the number of invading cells in several microscopic fields.
Mandatory Visualizations
Caption: this compound inhibits MerTK, blocking downstream PI3K/AKT and p38 MAPK signaling pathways.
Caption: General workflow for cell culture treatment with this compound and subsequent analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The proto-oncogene Mer tyrosine kinase is a novel therapeutic target in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The proto-oncogene Mer tyrosine kinase is a novel therapeutic target in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Application Note: Preparation of UNC2250 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC2250 is a potent and highly selective small molecule inhibitor of Mer receptor tyrosine kinase (MerTK) with an IC50 of 1.7 nM.[1][2][3] It demonstrates significant selectivity over other TAM family kinases, Axl and Tyro3.[1][2][3] MerTK is a proto-oncogene that is aberrantly expressed in various malignancies, playing a crucial role in promoting cell proliferation, survival, and resistance to apoptosis.[4][5] this compound effectively inhibits MerTK phosphorylation and its downstream signaling pathways, such as PI3K/AKT and p38, leading to reduced colony formation and induction of apoptosis in cancer cells.[1][4][6] Proper preparation of this compound stock solutions is critical for ensuring experimental reproducibility and accuracy. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound; however, careful handling is required due to its hygroscopic nature.[1][2][7]
Quantitative Data Summary
The physicochemical properties and solubility of this compound are summarized below. Note that solubility can vary slightly between batches.
| Parameter | Value | Reference |
| Molecular Weight | 440.58 g/mol | [1][2] |
| Molecular Formula | C₂₄H₃₆N₆O₂ | [1][2] |
| CAS Number | 1493694-70-4 | [1][2] |
| Solubility in DMSO | 2 mg/mL (4.53 mM) to ≥ 10 mg/mL (22.70 mM) | [1][2] |
| Appearance | Light yellow to yellow solid | [2] |
| Storage (Powder) | 3 years at -20°C | [2] |
| Storage (Stock Solution) | 1-2 years at -80°C; 1 year at -20°C | [1][2] |
Note: The reported solubility in DMSO varies between suppliers. It is crucial to use fresh, anhydrous (low moisture) DMSO, as its hygroscopic nature can significantly reduce the solubility of this compound.[1][2][7]
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol provides a detailed method for preparing a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder (CAS: 1493694-70-4)
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or cryogenic vials (polypropylene)
-
Analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Sonicator (optional)
Workflow Diagram
Procedure
-
Preparation:
-
Allow the this compound powder vial and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the mass of this compound required. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 440.58 g/mol × 1000 mg/g = 4.406 mg
-
-
-
Weighing:
-
Carefully weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
If dissolution is slow or particulates are observed, briefly sonicate the tube in a water bath until the solution is clear.[2]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes or cryogenic vials.[1][2]
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2]
-
Application Notes and Best Practices
-
DMSO Quality: The use of fresh, high-purity, anhydrous DMSO is critical. DMSO is highly hygroscopic and readily absorbs atmospheric water, which can significantly decrease the solubility of compounds like this compound and may promote degradation over time.[1][7]
-
Safety Precautions: this compound is a bioactive compound. Standard laboratory safety practices, including wearing gloves, safety glasses, and a lab coat, should be followed. Handle DMSO with care, as it can facilitate the absorption of substances through the skin. All handling should be performed in a chemical fume hood.
-
Working Solutions: Prepare fresh working solutions for experiments by diluting the frozen stock solution in the appropriate cell culture medium or assay buffer. Note that this compound is insoluble in water and ethanol.[1] Due to the potential for off-target effects, the final concentration of DMSO in cell-based assays should be kept low, typically below 0.1% (v/v).[8]
-
Stability: Stock solutions of this compound in DMSO are stable for at least one year when stored at -80°C and aliquoted to prevent freeze-thaw cycles.[1][2] If any precipitation is observed upon thawing, warm the solution to room temperature and vortex or sonicate to redissolve.
This compound Signaling Pathway
This compound exerts its biological effects by inhibiting the autophosphorylation of the MerTK receptor, thereby blocking downstream pro-survival and proliferative signaling cascades.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. The proto-oncogene Mer tyrosine kinase is a novel therapeutic target in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC2250 Formulation for Oral Gavage in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, in vivo efficacy, and pharmacokinetic profile of UNC2250, a potent and selective Mer receptor tyrosine kinase (MerTK) inhibitor, for oral gavage administration in mice. The provided protocols and data are intended to facilitate preclinical research and drug development efforts targeting MerTK.
Introduction to this compound
This compound is a small molecule inhibitor of MerTK with a high degree of selectivity over other TAM (Tyro3, Axl, Mer) family kinases.[1] MerTK is a receptor tyrosine kinase that plays a crucial role in cancer progression, particularly in promoting cell survival and proliferation. Inhibition of MerTK signaling has emerged as a promising therapeutic strategy for various malignancies, including mantle cell lymphoma (MCL) and other cancers where MerTK is aberrantly expressed.[2]
Formulation of this compound for Oral Gavage
A stable and consistent formulation is critical for reliable in vivo studies. The following protocol describes a widely used vehicle for the oral administration of this compound in mice.
Recommended Vehicle Formulation
A common and effective vehicle for this compound is a mixture of DMSO, PEG300, Tween 80, and water. This formulation aids in the solubilization and bioavailability of the compound.
Table 1: this compound Oral Gavage Formulation
| Component | Volume/Amount |
| This compound Stock Solution (in DMSO) | 50 µL of 2.5 mg/mL |
| PEG300 | 400 µL |
| Tween 80 | 50 µL |
| ddH₂O (distilled, deionized water) | 500 µL |
| Total Volume | 1 mL |
Protocol for Formulation Preparation
-
Prepare this compound Stock Solution: Dissolve this compound powder in fresh, anhydrous DMSO to a concentration of 2.5 mg/mL. Ensure the powder is completely dissolved.
-
Initial Mixture: In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add this compound Stock: To the PEG300, add 50 µL of the 2.5 mg/mL this compound DMSO stock solution. Mix thoroughly by vortexing until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween 80 to the mixture and vortex again until the solution is homogeneous and clear.
-
Final Dilution: Bring the total volume to 1 mL by adding 500 µL of ddH₂O. Mix thoroughly.
-
Immediate Use: It is recommended to use the freshly prepared formulation immediately for optimal results.[1][3]
Alternative Formulations: Other potential vehicles that can be explored include a homogeneous suspension in 50% PEG300 and 50% Saline, or 0.5% CMC-Na (carboxymethylcellulose sodium) in saline.
In Vivo Efficacy of Orally Administered this compound
Oral gavage of this compound has demonstrated significant anti-tumor efficacy in a preclinical mouse model of mantle cell lymphoma.
Mantle Cell Lymphoma (MCL) Xenograft Model
In a study utilizing a Z-138 MCL cell-derived xenograft model in NOD/SCID mice, daily oral gavage of this compound for 10 days resulted in a dose-dependent reduction in tumor growth.[2][4]
Table 2: In Vivo Efficacy of this compound in a Mantle Cell Lymphoma Xenograft Model [2][4]
| Dose (mg/kg) | Dosing Frequency | Treatment Duration | Tumor Inhibition Rate (%) | Observations |
| 25 | Once Daily | 10 days | Not Significant | - |
| 50 | Once Daily | 10 days | 35 | Significant anti-tumor effect |
| 75 | Once Daily | 10 days | 48 | Significant anti-tumor effect |
The treatment was reported to be well-tolerated, with no significant body weight loss observed in the treated mice.[2][4]
Pharmacokinetics of MerTK Inhibitors
Representative Pharmacokinetic Data (MRX-2843)
The following data for MRX-2843 in mice can be used as a surrogate to guide experimental design for this compound studies.
Table 3: Pharmacokinetic Parameters of MRX-2843 in Mice Following Oral Gavage [2]
| Compound | Dose (mg/kg) | Bioavailability (%) | Cₘₐₓ (µM) | t₁/₂ (hours) |
| MRX-2843 | 3 | 78 | 1.3 | 4.4 |
Experimental Protocols
Oral Gavage Procedure in Mice
Materials:
-
This compound formulation
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-2 inches long, ball-tipped)
-
1 mL syringes
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Handling: Acclimatize mice to handling prior to the study to minimize stress.
-
Dose Calculation: Weigh each mouse to accurately calculate the required dose volume based on its body weight. A common dosing volume is 10 mL/kg.
-
Syringe Preparation: Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head, neck, and body are in a straight line.
-
Gavage Administration: Carefully insert the gavage needle into the side of the mouth, advancing it along the upper palate towards the esophagus. The needle should pass with minimal resistance.
-
Dose Delivery: Once the needle is in the correct position, slowly depress the syringe plunger to deliver the formulation.
-
Needle Withdrawal: Gently remove the gavage needle along the same path of insertion.
-
Post-Procedure Monitoring: Observe the mouse for a short period after gavage to ensure there are no signs of distress, such as difficulty breathing.
Tumor Growth Assessment in Xenograft Models
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., Z-138 MCL cells) into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Calipers Measurement: Measure the tumor length (L) and width (W) with digital calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (L x W²) / 2.
-
Data Analysis: Plot the mean tumor volume ± SEM for each treatment group over time to assess the efficacy of the treatment.
Signaling Pathways and Visualizations
MerTK Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the Mer receptor tyrosine kinase. The binding of ligands, such as Gas6 or Protein S, to the extracellular domain of MerTK leads to receptor dimerization and autophosphorylation of its intracellular kinase domain. This activation triggers downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, and migration.
Caption: MerTK Signaling Pathway and Inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Caption: Workflow for this compound In Vivo Efficacy Studies.
References
- 1. Facebook [cancer.gov]
- 2. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of MERTK induces in vivo retinal degeneration: a multimodal imaging ocular safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-MerTK Following UNC2250 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MerTK (Mer Tyrosine Kinase) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. It plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and efferocytosis (the clearance of apoptotic cells). Dysregulation of MerTK signaling is implicated in the pathogenesis of various cancers and autoimmune diseases. Ligand binding to the extracellular domain of MerTK induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation cascade activates downstream signaling pathways, including the PI3K/AKT and MEK/ERK pathways, promoting cell survival and proliferation.
UNC2250 is a potent and selective small-molecule inhibitor of MerTK with an IC50 of 1.7 nM.[1] It exhibits significant selectivity for MerTK over other TAM family members, Axl and Tyro3.[1] By blocking the kinase activity of MerTK, this compound effectively inhibits its autophosphorylation and subsequent downstream signaling. This makes this compound a valuable tool for studying MerTK function and a potential therapeutic agent for diseases driven by aberrant MerTK activity.
This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation of MerTK (p-MerTK) in cultured cells following treatment with this compound.
Signaling Pathway and Experimental Workflow
MerTK Signaling Pathway
Caption: MerTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for Western blot analysis of p-MerTK after this compound treatment.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Cell Lines | ||
| A549, HepG2, Jurkat, or other suitable cell line | ATCC | Various |
| This compound | ||
| This compound MerTK Inhibitor | Selleck Chemicals | S7638 |
| Antibodies | ||
| Anti-p-MerTK (Tyr749, Tyr753, Tyr754) | Thermo Fisher Scientific | PA5-143631 |
| Anti-p-MerTK (Tyr749, Tyr753, Tyr754) | Novus Biologicals | NB300-690 |
| Anti-MerTK (Total) | Abcam | ab184086 |
| Anti-MerTK (Total) | Boster Bio | PA2276 |
| Beta-Actin or GAPDH Loading Control Antibody | Proteintech | 60004-1-Ig |
| HRP-conjugated Goat Anti-Rabbit IgG | Cell Signaling Technology | 7074 |
| Buffers and Reagents | ||
| Modified RIPA Lysis Buffer | See Section 4.3 for recipe | - |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| 4x Laemmli Sample Buffer | Bio-Rad | 1610747 |
| Precast Polyacrylamide Gels (e.g., 4-15%) | Bio-Rad | Various |
| PVDF Membranes | Millipore | IPVH00010 |
| Bovine Serum Albumin (BSA), Fraction V | Sigma-Aldrich | A7906 |
| Tris-Buffered Saline with Tween-20 (TBST) | See Section 4.3 for recipe | - |
| Enhanced Chemiluminescence (ECL) Substrate | Thermo Fisher Scientific | 32106 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., A549, HepG2) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): Once cells reach the desired confluency, aspirate the growth medium and wash the cells once with serum-free medium. Then, incubate the cells in low-serum medium (e.g., 0.2-0.5% FBS) for 16-24 hours.[2][3] This step helps to reduce the basal level of MerTK phosphorylation.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in serum-free or low-serum medium to the desired final concentrations. For a dose-response experiment, a range of concentrations from 10 nM to 5 µM can be used.[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the starvation medium and add the medium containing this compound or vehicle to the cells.
-
Incubate for the desired treatment time. A typical incubation time is 1-4 hours.[2]
-
Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold Modified RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors immediately before use) to each well.[4][5][6]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Buffer Recipes
-
Modified RIPA Lysis Buffer:
-
10x Tris-Buffered Saline (TBS):
-
200 mM Tris
-
1.5 M NaCl
-
Adjust pH to 7.6 with HCl
-
-
1x TBST (Wash Buffer):
-
1x TBS
-
0.1% Tween-20
-
Western Blotting
-
Sample Preparation:
-
Based on the protein quantification, dilute the lysates with Modified RIPA buffer to equalize the concentration.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane into a precast polyacrylamide gel.
-
Include a pre-stained protein ladder in one lane.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[7] Note: Avoid using milk for blocking as it contains phosphoproteins (casein) that can cause high background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-p-MerTK or anti-total MerTK) in 5% BSA in TBST at the recommended dilution (e.g., 1:750 - 1:1000).[8]
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST (e.g., 1:2000 - 1:5000).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Data Presentation and Analysis
Quantitative Data Summary
The results of a dose-response experiment with this compound can be summarized in a table. Densitometry analysis of the Western blot bands should be performed using appropriate software (e.g., ImageJ). The p-MerTK signal should be normalized to the total MerTK signal, and subsequently to a loading control (e.g., Beta-Actin or GAPDH).
Table 1: Effect of this compound on MerTK Phosphorylation
| This compound Concentration | p-MerTK/Total MerTK Ratio (Normalized to Loading Control) | % Inhibition of p-MerTK |
| 0 nM (Vehicle) | 1.00 | 0% |
| 10 nM | (Experimental Value) | (Calculated Value) |
| 50 nM | (Experimental Value) | (Calculated Value) |
| 100 nM | (Experimental Value) | (Calculated Value) |
| 500 nM | (Experimental Value) | (Calculated Value) |
| 1 µM | (Experimental Value) | (Calculated Value) |
| 5 µM | (Experimental Value) | (Calculated Value) |
Expected Results
-
A dose-dependent decrease in the p-MerTK signal should be observed with increasing concentrations of this compound.
-
The total MerTK levels should remain relatively constant across all treatment conditions.
-
The loading control (Beta-Actin or GAPDH) should show consistent band intensity across all lanes, confirming equal protein loading.
-
Similar inhibitory effects may be observed for downstream signaling proteins such as p-AKT.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No or Weak p-MerTK Signal | - Low basal phosphorylation in the chosen cell line.- Inefficient cell lysis or protein degradation.- Phosphatase activity during sample preparation.- Incorrect antibody dilution or inactive antibody. | - Stimulate cells with a MerTK ligand (e.g., Gas6) to induce phosphorylation.- Use fresh lysis buffer with protease and phosphatase inhibitors.- Ensure all steps of cell lysis are performed on ice.- Optimize primary antibody concentration and ensure proper storage. |
| High Background | - Insufficient blocking.- Blocking with milk.- Primary or secondary antibody concentration too high.- Inadequate washing. | - Increase blocking time or use a different blocking agent (e.g., commercial blocking buffer).- Use 5% BSA in TBST for blocking and antibody dilutions.- Titrate antibody concentrations.- Increase the number and duration of wash steps. |
| Multiple Non-Specific Bands | - Antibody cross-reactivity.- Protein degradation.- High antibody concentration. | - Use a more specific antibody.- Ensure protease inhibitors are added to the lysis buffer.- Decrease the primary antibody concentration. |
| Inconsistent Loading Control | - Inaccurate protein quantification.- Pipetting errors during sample loading. | - Re-quantify protein concentrations.- Be meticulous during sample preparation and loading. |
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of p-MerTK levels by Western blot following treatment with the selective inhibitor this compound. Adherence to this protocol, particularly with respect to sample preparation and the use of appropriate inhibitors and blocking agents, will enable researchers to reliably assess the efficacy of this compound in inhibiting MerTK signaling and to investigate the role of MerTK in various cellular contexts.
References
- 1. Nutrient withdrawal rescues growth factor-deprived cells from mTOR-dependent damage | Aging [aging-us.com]
- 2. Star Republic: Guide for Biologists [sciencegateway.org]
- 3. researchgate.net [researchgate.net]
- 4. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. Phospho-MERTK (Tyr749, Tyr753, Tyr754) Polyclonal Antibody (PA5-143631) [thermofisher.com]
Application Notes and Protocols for UNC2250 in CRISPR/Cas9 Screening Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2250 is a potent and highly selective small molecule inhibitor of Mer Tyrosine Kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3] MerTK is overexpressed in a variety of malignancies and its activation is associated with tumor progression, chemoresistance, and suppression of the innate immune response.[4] Inhibition of MerTK with this compound has been shown to suppress pro-survival signaling, inhibit proliferation, and induce apoptosis in cancer cells.[4]
CRISPR/Cas9 genome-wide screening has emerged as a powerful tool for functional genomics, allowing for the systematic identification of genes that modulate cellular responses to therapeutic agents.[5] By combining the targeted inhibition of MerTK by this compound with the comprehensive genetic interrogation of CRISPR/Cas9, researchers can elucidate mechanisms of drug sensitivity and resistance, identify novel drug targets for combination therapies, and discover biomarkers for patient stratification.
This document provides detailed application notes and protocols for the use of this compound in CRISPR/Cas9 screening studies to identify genes that influence the response of cancer cells to MerTK inhibition.
Key Applications
-
Identification of Resistance Mechanisms: Perform genome-wide CRISPR knockout screens in the presence of this compound to identify genes whose loss confers resistance to MerTK inhibition.
-
Discovery of Sensitizing Gene Knockouts (Synthetic Lethality): Identify genes that, when knocked out, sensitize cancer cells to this compound, revealing potential targets for combination therapies.
-
Target Validation: Utilize CRISPR/Cas9-mediated gene knockout to validate the on-target effects of this compound and explore the downstream consequences of MerTK inhibition.
-
Biomarker Discovery: Uncover genetic signatures that correlate with sensitivity or resistance to this compound, aiding in the development of patient selection strategies.
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated from CRISPR/Cas9 screening studies with this compound.
Table 1: this compound In Vitro Activity
| Parameter | Value | Cell Line(s) | Reference |
| MerTK IC50 | 1.7 nM | Biochemical Assay | [1][2][3] |
| Mer Phosphorylation IC50 | 9.8 nM | 697 B-ALL cells | [1] |
| Apoptosis Induction | 45.2% at 4 µM (12h) | Z-138 cells | |
| Apoptosis Induction | 44.4% at 4 µM (12h) | Mino cells | |
| G2/M Phase Arrest | Significant induction | MCL cell lines | [4] |
Table 2: Illustrative Results from a Genome-Wide CRISPR Knockout Screen for this compound Resistance
| Gene | Log2 Fold Change (this compound vs. DMSO) | p-value | Phenotype |
| Gene A | 4.2 | < 0.001 | Resistance |
| Gene B | 3.8 | < 0.001 | Resistance |
| Gene C | 3.5 | < 0.005 | Resistance |
| Gene D | -3.9 | < 0.001 | Sensitization |
| Gene E | -3.6 | < 0.001 | Sensitization |
| Gene F | -3.2 | < 0.005 | Sensitization |
Signaling Pathway
The following diagram illustrates the MerTK signaling pathway, which is inhibited by this compound.
Caption: MerTK signaling pathway and its inhibition by this compound.
Experimental Workflow
The diagram below outlines a typical workflow for a CRISPR/Cas9 screen with this compound.
Caption: CRISPR/Cas9 screening workflow with this compound.
Experimental Protocols
Determination of this compound IC50 and Optimal Screening Concentration
Objective: To determine the concentration of this compound that results in approximately 50-80% growth inhibition (IC50-IC80) in the target cancer cell line for use in the CRISPR screen.
Materials:
-
This compound (dissolved in DMSO)
-
Target cancer cell line
-
Complete growth medium
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium. A common starting range is 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the medium from the cells and add the this compound dilutions.
-
Incubate the plate for a period that is relevant to the planned screen duration (e.g., 72-96 hours).
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the DMSO control and plot a dose-response curve to calculate the IC50 value. The optimal concentration for the screen will likely be between the IC50 and IC80 values, as this provides a strong selective pressure without causing excessive cell death that could lead to the loss of the sgRNA library complexity.
Genome-Wide CRISPR/Cas9 Knockout Screen with this compound
Objective: To identify genes whose knockout confers resistance to this compound.
Materials:
-
Cas9-expressing target cancer cell line
-
Genome-wide lentiviral sgRNA library
-
Polybrene or other transduction-enhancing reagent
-
Puromycin
-
This compound
-
DMSO
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Protocol:
-
Lentivirus Production and Titer Determination: Produce lentivirus for the sgRNA library and determine the viral titer to achieve a multiplicity of infection (MOI) of 0.1-0.3. This low MOI ensures that most cells receive a single sgRNA.
-
Lentiviral Transduction: Transduce the Cas9-expressing cells with the sgRNA library at the predetermined MOI. Ensure a sufficient number of cells are transduced to maintain library representation (at least 200-500 cells per sgRNA).
-
Puromycin Selection: Two days post-transduction, begin selection with a predetermined concentration of puromycin to eliminate non-transduced cells.
-
Establishment of Baseline Population: After puromycin selection is complete, harvest a subset of cells as the day 0 or baseline reference sample.
-
This compound Treatment: Split the remaining cells into two populations: one treated with the predetermined optimal concentration of this compound and the other with a corresponding concentration of DMSO as a vehicle control.
-
Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as needed and maintaining a sufficient number of cells to preserve library complexity. Replenish the medium with fresh this compound or DMSO at each passage.
-
Harvesting Cell Pellets: At the end of the screen, harvest cell pellets from both the this compound-treated and DMSO-treated populations.
-
Genomic DNA Extraction and sgRNA Sequencing: Extract genomic DNA from the baseline, DMSO-treated, and this compound-treated cell pellets. Amplify the integrated sgRNA sequences using PCR and prepare the amplicons for next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to determine the abundance of each sgRNA in each condition. Use software such as MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO-treated and baseline populations. These enriched sgRNAs correspond to genes whose knockout confers resistance to this compound.
Validation of Top Candidate Genes
Objective: To validate that the knockout of top candidate genes from the primary screen confers resistance to this compound.
Materials:
-
Individual sgRNA constructs targeting the candidate genes
-
Non-targeting control sgRNA
-
This compound
-
Reagents for cell viability and apoptosis assays
Protocol:
-
Individual Gene Knockout: Transduce the Cas9-expressing target cell line with individual sgRNAs for each candidate gene and a non-targeting control sgRNA.
-
Confirmation of Knockout: Confirm the knockout of the target genes by Western blot or qPCR.
-
This compound Dose-Response Assay: Perform a this compound dose-response assay on the individual knockout cell lines and the control cell line as described in Protocol 1. A shift in the IC50 to a higher concentration for a knockout line compared to the control indicates resistance.
-
Apoptosis Assay: Treat the knockout and control cell lines with this compound at a concentration that induces significant apoptosis in the control cells. Measure apoptosis using flow cytometry with Annexin V and propidium iodide (PI) staining. A decrease in apoptosis in a knockout line compared to the control further validates its role in resistance.
-
Apoptosis Assay by Flow Cytometry (General Protocol):
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze by flow cytometry within one hour.
-
-
Troubleshooting
-
Low Transduction Efficiency: Optimize polybrene concentration and ensure lentivirus is of high quality.
-
Loss of Library Representation: Ensure a sufficient number of cells are maintained at all stages of the screen.
-
High Variability Between Replicates: Maintain consistent cell culture conditions and this compound/DMSO concentrations.
-
No Significant Hits: The screening concentration of this compound may be too high or too low. Re-evaluate the dose-response curve. The cell line may not be dependent on MerTK signaling for survival.
Conclusion
The combination of the selective MerTK inhibitor this compound and the power of CRISPR/Cas9 screening provides a robust platform for dissecting the molecular mechanisms underlying the response of cancer cells to MerTK inhibition. The protocols and application notes provided herein offer a comprehensive guide for researchers to design and execute these powerful experiments, ultimately accelerating the discovery of novel therapeutic strategies and biomarkers for cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. MERTK Promotes Resistance to Irreversible EGFR Tyrosine Kinase Inhibitors in Non-small Cell Lung Cancers Expressing Wild-type EGFR Family Members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
UNC2250 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of UNC2250 in cell culture media. The following troubleshooting guides and FAQs address common issues to ensure experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I prepare and store this compound stock solutions?
A1: Proper preparation and storage of this compound are critical for maintaining its potency. It is highly recommended to use freshly opened, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can significantly impact solubility.[1]
Storage Recommendations for this compound Solutions
| Solution Type | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 2 years | [1] |
| In Solvent (e.g., DMSO) | -20°C | 1 year | [1] |
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into single-use volumes.
Q2: I am conducting a long-term experiment (over 24 hours). How often should I replenish the this compound in my cell culture?
A2: While specific stability data for this compound in various cell culture media at 37°C is not publicly available, experimental protocols for long-term assays provide indirect guidance. For instance, in soft agar colony formation assays lasting two to three weeks, the medium containing this compound is refreshed 2 to 3 times per week.[2][3] This suggests that the compound may lose activity over time under typical cell culture conditions. For optimal and consistent results in long-term experiments, it is advisable to replenish the media with freshly diluted this compound at least every 48-72 hours.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can stem from several factors, with the stability of this compound being a primary suspect. Here are some troubleshooting steps:
-
Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.[1] Avoid using working solutions that have been stored at 4°C for an extended period.
-
Use High-Quality DMSO: Ensure your DMSO is anhydrous and of high purity, as water content can affect the solubility and stability of the compound.[1][2]
-
Consistent Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can alter experimental outcomes. Standardize these parameters across all experiments.
-
Evaluate Media Components: Components in the cell culture medium, such as serum proteins, can potentially bind to small molecules and reduce their effective concentration.
Q4: What is the mechanism of action of this compound, and which signaling pathways does it affect?
A4: this compound is a potent and selective inhibitor of the Mer receptor tyrosine kinase (MerTK), with an IC50 of 1.7 nM.[1][2][4][5][6] It exhibits significantly lower activity against the other TAM family kinases, Axl and Tyro3.[2][4][5] MerTK activation, upon binding its ligand Gas6, triggers several downstream pro-survival and anti-inflammatory signaling pathways. By inhibiting MerTK, this compound can suppress these pathways, leading to reduced cell proliferation, invasion, and migration, and the induction of apoptosis.[7][8] Key downstream pathways affected include PI3K/AKT, MEK/ERK, and JAK/STAT.[7][8][9]
This compound inhibits the MerTK signaling pathway.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
While specific data on this compound's stability is limited, researchers can assess it in their own experimental systems using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This protocol provides a general framework.
Objective: To determine the concentration of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with serum and other supplements as used in experiments
-
HPLC-grade acetonitrile, water, and formic acid
-
Calibrated HPLC-MS/MS system
Methodology:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Media Samples:
-
Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM).
-
Prepare several aliquots of this medium in sterile tubes.
-
Immediately take a "Time 0" sample and store it at -80°C.
-
Incubate the remaining aliquots in a cell culture incubator at 37°C and 5% CO2.
-
-
Time-Course Sampling: At designated time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours), remove an aliquot from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
Sample Preparation for HPLC-MS:
-
Thaw all samples (including Time 0).
-
Perform a protein precipitation step to remove serum proteins that can interfere with the analysis. A common method is to add 3 volumes of cold acetonitrile to 1 volume of the media sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
HPLC-MS Analysis:
-
Develop an appropriate HPLC-MS/MS method for the detection and quantification of this compound. This will involve optimizing the mobile phase, gradient, column, and mass spectrometer parameters.
-
Generate a standard curve using known concentrations of this compound in the same cell culture medium to allow for accurate quantification.
-
Analyze the prepared samples.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample using the standard curve.
-
Plot the concentration of this compound as a function of time to determine its stability profile and calculate its half-life under your specific experimental conditions.
-
Workflow for assessing this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound | Mer inhibitor | Probechem Biochemicals [probechem.com]
- 7. The proto-oncogene Mer tyrosine kinase is a novel therapeutic target in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
potential off-target effects of UNC2250 in cell signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UNC2250. The information addresses potential issues related to its on-target and potential off-target effects in cell signaling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity?
A1: this compound is a potent and selective inhibitor of Mer Tyrosine Kinase (MerTK).[1][2] It exhibits high selectivity for MerTK over other members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3]
Q2: What are the reported IC50 values for this compound against its primary and related targets?
A2: The half-maximal inhibitory concentration (IC50) values for this compound are detailed in the table below.
| Target | IC50 (nM) |
| MerTK | 1.7[1][2][3] |
| Axl | 270[3] |
| Tyro3 | 100[3] |
| MerTK (in 697 B-ALL cells) | 9.8[2] |
Q3: Has the broader kinase selectivity of this compound been profiled?
A3: Yes, this compound has been profiled against a panel of 30 other kinases and showed no significant inhibition, indicating a high degree of selectivity for MerTK.[3] However, the specific list of these kinases and the corresponding inhibition data are not publicly available at this time. For experiments where off-target effects on a specific kinase are suspected, it is recommended to perform a direct kinase inhibition assay.
Q4: What are the known downstream signaling pathways affected by this compound?
A4: this compound has been shown to inhibit the phosphorylation of MerTK, which in turn suppresses the activation of downstream pro-survival signaling pathways, including the AKT and p38 MAPK pathways.[4]
Q5: What are the expected functional effects of this compound in cancer cell lines?
A5: In various cancer cell lines, this compound has been demonstrated to inhibit proliferation, reduce colony formation in soft agar, and suppress cell invasion.[1][4][5] It can also induce G2/M phase cell cycle arrest and promote apoptosis.[4]
Troubleshooting Guide
Problem 1: Unexpected or inconsistent results in cell-based assays.
-
Possible Cause 1: Off-target effects. While this compound is highly selective, at higher concentrations it might inhibit other kinases. The IC50 for Axl and Tyro3 are 270 nM and 100 nM, respectively.[3] Ensure the concentration of this compound used is appropriate for selective MerTK inhibition.
-
Troubleshooting Step 1: Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Troubleshooting Step 2: If off-target effects are suspected, use a secondary inhibitor with a different chemical scaffold that also targets MerTK to see if the phenotype is reproducible.
-
Troubleshooting Step 3: For critical experiments, consider using genetic approaches like siRNA or shRNA to validate that the observed phenotype is MerTK-dependent.[4]
-
Possible Cause 2: Cell line-specific differences. The expression and activation status of MerTK and its downstream signaling components can vary between cell lines, leading to different sensitivities to this compound.
-
Troubleshooting Step 1: Confirm MerTK expression and phosphorylation status in your cell line using Western blotting.
-
Troubleshooting Step 2: Compare your results with published data for similar cell lines.[1][4]
Problem 2: Difficulty in observing inhibition of downstream signaling (e.g., p-AKT, p-p38).
-
Possible Cause 1: Insufficient this compound concentration or incubation time.
-
Troubleshooting Step 1: Increase the concentration of this compound and/or the incubation time. A common starting point is 1-5 µM for 1-2 hours.[4][5]
-
Troubleshooting Step 2: Ensure that the cells are stimulated with a ligand (e.g., Gas6) to activate the MerTK pathway if necessary for your experimental setup.
-
Possible Cause 2: Crosstalk with other signaling pathways. Other receptor tyrosine kinases or signaling pathways might be compensating for the inhibition of MerTK signaling.
-
Troubleshooting Step 1: Investigate the activation status of other relevant kinases in your cell model.
-
Troubleshooting Step 2: Consider using this compound in combination with other inhibitors to block potential compensatory pathways.
Experimental Protocols
In Vitro Kinase Assay (Microfluidic Capillary Electrophoresis)
This protocol is a general guideline for assessing the inhibitory activity of this compound against a target kinase.
Materials:
-
This compound
-
Recombinant kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100, 0.1% BSA
-
Stop Solution: 100 mM EDTA
-
384-well plate
-
Microfluidic capillary electrophoresis system
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the following components in order:
-
Assay Buffer
-
This compound or DMSO (vehicle control)
-
Recombinant kinase
-
Fluorescently labeled peptide substrate
-
-
Initiate the reaction by adding ATP. The final ATP concentration should be at the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Analyze the separation of phosphorylated and unphosphorylated substrate using a microfluidic capillary electrophoresis system.[1]
Western Blotting for Phospho-MerTK, Phospho-AKT, and Phospho-p38
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (Phospho-MerTK, Total MerTK, Phospho-AKT, Total AKT, Phospho-p38, Total p38, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[5]
Cell Viability Assay (MTT Assay)
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits MerTK signaling pathway.
Caption: Western blot experimental workflow.
Caption: Troubleshooting logic for unexpected results.
References
troubleshooting UNC2250 inconsistent experimental outcomes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using UNC2250, a potent and selective Mer tyrosine kinase (MerTK) inhibitor. Our goal is to help you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3] Its primary mechanism of action is to bind to the ATP-binding pocket of MerTK, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[4] This inhibition blocks pro-survival signaling, leading to reduced cell proliferation and colony formation, and can induce apoptosis in cancer cells where MerTK is aberrantly expressed.[1][5][6]
Q2: How should I prepare stock solutions and subsequent dilutions of this compound?
A2: this compound is soluble in DMSO but insoluble in water and ethanol.[1]
-
Stock Solution: Prepare a stock solution of this compound in fresh, anhydrous DMSO.[1] For example, a 10 mM stock can be made. Note that DMSO is hygroscopic (absorbs moisture), which can reduce the solubility of this compound, so using a fresh, unopened bottle of DMSO is critical.[1][2]
-
Storage: Store the solid compound at -20°C for up to 3 years.[2] Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or -20°C for up to 1 year.[2]
-
Working Dilutions: For cell-based assays, further dilute the DMSO stock solution directly into your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity. For in vivo studies, specific formulations are required (see Troubleshooting section).
Q3: What are the known off-target activities of this compound?
A3: this compound is highly selective for MerTK. However, like most kinase inhibitors, it can inhibit other kinases at higher concentrations. It is approximately 60-fold and 160-fold more selective for Mer over the closely related TAM kinases Tyro3 and Axl, respectively.[1][2][7] It is important to use the lowest effective concentration to minimize potential off-target effects.[8]
Data Presentation
Table 1: this compound Kinase Inhibitory Potency
| Kinase Target | IC50 (nM) | Selectivity vs. Mer |
|---|---|---|
| Mer | 1.7 | 1x |
| Tyro3 | 100 | ~60x |
| Axl | 270 | ~160x |
Data sourced from references[8].
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Cell Line Example | Assay Type | Recommended Concentration Range | Reference |
|---|---|---|---|
| 697 B-ALL cells | Mer Phosphorylation (Western) | 5 - 500 nM (IC50 = 9.8 nM) | [2] |
| BT-12 rhabdoid tumor cells | Soft Agar Colony Formation | ~3 µM | [9] |
| Colo699 NSCLC cells | Soft Agar Colony Formation | ~300 nM | [9] |
| Z-138, Mino (MCL cells) | Proliferation / Apoptosis | 1 - 5 µM |[5] |
Troubleshooting Inconsistent Experimental Outcomes
Issue 1: I am observing lower-than-expected potency or inconsistent results in my cell-based assays.
-
Possible Cause A: Compound Precipitation. this compound is poorly soluble in aqueous solutions like cell culture media.[1] Adding a high concentration from a DMSO stock can cause it to precipitate out of solution, drastically reducing the effective concentration.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final DMSO concentration in your assay does not exceed 0.5%, and ideally is below 0.1%.
-
Visualize for Precipitate: Before adding the final dilution to your cells, visually inspect the media for any cloudiness or precipitate.
-
Use Pre-warmed Media: Add the this compound stock to media pre-warmed to 37°C and mix thoroughly by gentle inversion or swirling immediately before adding to cells.
-
Sonication: If solubility issues persist, brief sonication of the working solution might help, but it should be used with caution.[2]
-
-
-
Possible Cause B: Compound Degradation. Improper storage of stock solutions can lead to degradation of the compound.
-
Troubleshooting Steps:
-
Aliquot Stocks: Always aliquot your DMSO stock solution after the initial preparation to avoid multiple freeze-thaw cycles.[1]
-
Confirm Storage Conditions: Store stock solutions at -80°C for long-term stability (up to 2 years).[2]
-
Use Fresh Dilutions: Prepare working dilutions fresh for each experiment from a thawed aliquot. Do not store diluted aqueous solutions.
-
-
-
Possible Cause C: Low or Variable MerTK Expression. The efficacy of this compound is dependent on the expression and activation of MerTK in your chosen cell line.
-
Troubleshooting Steps:
-
Verify MerTK Expression: Confirm that your cell line expresses MerTK at the protein level using Western blot or flow cytometry.
-
Check Phosphorylation Status: Assess the basal level of MerTK phosphorylation (activation) in your cells. In some cell lines, stimulation with the MerTK ligand, Gas6, may be required to see robust inhibition.[10]
-
Monitor Expression with Passage: Be aware that protein expression levels can change as cells are passaged. Use cells within a consistent, low passage number range for your experiments.
-
-
Issue 2: My results suggest potential off-target effects.
-
Possible Cause: Concentration is too high. While this compound is selective, at high micromolar concentrations it may begin to inhibit other kinases, such as Axl and Tyro3, leading to confounding biological effects.[7][8]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound that gives you the desired on-target effect (e.g., inhibition of Mer phosphorylation).
-
Stay Within the Selectivity Window: Whenever possible, use concentrations that are well below the IC50 values for Axl (270 nM) and Tyro3 (100 nM) if you want to specifically probe MerTK function.[8]
-
Use Control Compounds: Consider using inhibitors with different selectivity profiles (e.g., a selective Axl inhibitor) to dissect the specific contributions of each kinase to the observed phenotype.
-
-
Issue 3: I'm having difficulty with my in vivo experiments.
-
Possible Cause: Improper formulation and administration. this compound's poor aqueous solubility makes preparing a stable and bioavailable formulation for animal studies challenging.
-
Troubleshooting Steps:
-
Use a Validated Formulation: A common approach is to first dissolve this compound in a minimal amount of DMSO, then suspend this solution in a vehicle suitable for oral gavage, such as corn oil or a mix of PEG300, Tween 80, and saline.[1][2]
-
Recommended In Vivo Formulations:
-
10% DMSO / 90% Corn Oil: Prepare a stock in DMSO and dilute it into corn oil for a clear solution.[2]
-
DMSO / PEG300 / Tween 80 / ddH2O: A multi-component system can also be used. For example, add a 2.5 mg/ml DMSO stock to PEG300, mix, then add Tween80, mix, and finally add ddH2O. This solution should be used immediately.[1][9]
-
-
Ensure Homogeneity: If using a suspension (e.g., with CMC-Na), ensure the mixture is homogenous before each administration.[2][9]
-
-
Experimental Protocols & Visualizations
MerTK Signaling Pathway
This compound blocks the autophosphorylation of the MerTK receptor, which in turn inhibits the activation of several downstream pro-survival and proliferation pathways, including PI3K/AKT and MAPK/p38.[4][5][10][11][12]
Caption: this compound inhibits the MerTK signaling pathway.
Protocol 1: Western Blot for MerTK Phosphorylation
This protocol is designed to assess the on-target activity of this compound by measuring the phosphorylation status of MerTK.
-
Cell Seeding & Treatment: Plate cells (e.g., 697 B-ALL) and allow them to adhere or recover overnight. Starve cells of serum for 4-6 hours if ligand stimulation is required. Treat cells with a dose-response of this compound (e.g., 0, 5, 10, 50, 100, 500 nM) for 1-2 hours.[2]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[3]
-
SDS-PAGE & Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.[13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-MerTK (p-MerTK).
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
Stripping & Reprobing: To confirm equal protein loading, the membrane can be stripped and re-probed for total MerTK and a loading control like GAPDH or β-actin.
Protocol 2: Soft Agar Colony Formation Assay
This assay measures anchorage-independent growth, a hallmark of transformation, and is used to assess the long-term anti-proliferative effects of this compound.[14][15][16]
-
Prepare Base Agar Layer: Prepare a solution of 1.2% agar in sterile water and autoclave. Cool to 42°C in a water bath. Mix this 1:1 with 2x concentrated cell culture medium (warmed to 42°C) to create a final concentration of 0.6% agar in 1x medium. Pipette 1.5-2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature in a sterile hood.
-
Prepare Cell/Top Agar Layer: Harvest and count your cells (e.g., Colo699 NSCLC cells).[9] Prepare a 0.7% top agar solution by mixing a 1.4% agar stock with 2x medium. Resuspend cells in 1x medium and mix with the 0.7% agar/medium solution to a final agar concentration of 0.35% and a density of ~15,000 cells/mL.[1][9]
-
Treatment: Prepare the cell/top agar mixture containing different concentrations of this compound or vehicle (DMSO).
-
Plating: Carefully layer 1.5 mL of the cell/top agar/treatment mixture on top of the solidified base agar layer in each well.
-
Incubation: Allow the top layer to solidify at room temperature, then move the plates to a 37°C, 5% CO2 incubator.
-
Feeding: Feed the cells 2-3 times per week by adding 0.5 mL of fresh medium containing the appropriate concentration of this compound or vehicle on top of the agar.[1][9]
-
Staining and Counting: After 2-3 weeks, stain the colonies with a solution like 0.005% Crystal Violet or Nitrotetrazolium Blue Chloride for 1-2 hours.[1][15] Count the number of colonies in each well using a microscope.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. Mertk: An emerging target in cancer biology and immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The proto-oncogene Mer tyrosine kinase is a novel therapeutic target in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 16. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UNC2250 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell line-specific resistance to UNC2250, a potent and selective MERTK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Mer Tyrosine Kinase (MERTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3][4] It functions by binding to the ATP-binding site of MERTK, thereby blocking its kinase activity and inhibiting downstream signaling pathways involved in cell survival, proliferation, and migration.[5][6][7] this compound exhibits high selectivity for MERTK with an IC50 of 1.7 nM, showing significantly less activity against the other TAM kinases, Axl and Tyro3.[1][2][3]
Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons for this resistance?
A2: Cell line-specific resistance to this compound can arise from several factors:
-
Low or absent MERTK expression: The primary target of this compound is MERTK. If your cell line does not express MERTK at a sufficient level, the drug will not have a target to act upon.
-
Upregulation of bypass signaling pathways: Cancer cells can compensate for MERTK inhibition by activating alternative survival pathways. Upregulation of other receptor tyrosine kinases, such as AXL or EGFR, can provide alternative signaling routes to promote cell survival and proliferation.[8][9][10]
-
Mutations in the MERTK kinase domain: Although not yet specifically reported for this compound, acquired mutations in the drug-binding site of the target kinase are a common mechanism of resistance to tyrosine kinase inhibitors.[11]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Intrinsic resistance: Some cell lines may have inherent characteristics that make them less sensitive to MERTK inhibition, such as redundancies in signaling pathways or a lack of dependence on MERTK for survival.
Q3: How can I determine if my cell line expresses MERTK?
A3: You can assess MERTK expression using several standard laboratory techniques:
-
Western Blot: This is the most common method to detect the presence and relative abundance of the MERTK protein.[12][13][14]
-
Flow Cytometry: If a suitable antibody is available, flow cytometry can be used to quantify the percentage of cells in a population that express MERTK on their surface.[15][16]
-
Immunohistochemistry (IHC) / Immunocytochemistry (ICC): These techniques can be used to visualize MERTK expression in tissue sections or on cultured cells, respectively.[17]
-
RT-qPCR: This method can be used to measure the mRNA expression level of the MERTK gene.
Q4: What are the expected downstream effects of this compound treatment in a sensitive cell line?
A4: In a sensitive cell line, this compound treatment should lead to:
-
Decreased phosphorylation of downstream signaling proteins such as AKT, p38, and ERK.[5][6][7]
-
Induction of apoptosis, characterized by an increase in markers like cleaved caspase-3 and cleaved PARP, and an increase in Annexin V staining.[6][18]
Troubleshooting Guide
This guide provides a step-by-step approach to investigating unexpected resistance to this compound in your cell line.
Problem: No or weak response to this compound treatment in a cell line expected to be sensitive.
Workflow for Troubleshooting this compound Resistance
Caption: A logical workflow for troubleshooting this compound resistance.
Quantitative Data Summary
| Parameter | This compound | Reference |
| Target | MERTK | [1][2][3][4] |
| IC50 (MERTK) | 1.7 nM | [1][2][3] |
| IC50 (Axl) | 270 nM | [3] |
| IC50 (Tyro3) | 100 nM | [1][3] |
| Cellular IC50 (p-MERTK in 697 B-ALL cells) | 9.8 nM | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Resazurin Reduction Assay)
This protocol is adapted from standard cell viability assay procedures.[19][20][21][22]
Objective: To determine the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)
-
Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background fluorescence from wells with medium only.
Protocol 2: Western Blot for MERTK Signaling Pathway
This protocol is based on standard western blotting procedures.[5][6][12][13][14]
Objective: To assess the effect of this compound on the phosphorylation of MERTK and its downstream targets.
Materials:
-
Cancer cell line of interest
-
This compound
-
Serum-free medium
-
Complete medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-MERTK, anti-MERTK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-ß-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a MERTK ligand like Gas6 for 15-30 minutes, if necessary to induce robust phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control (ß-actin).
Protocol 3: Apoptosis Assay (Annexin V and Propidium Iodide Staining by Flow Cytometry)
This protocol is based on standard apoptosis assay procedures.[15][23][24][25][26][27]
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound or vehicle control for the desired duration (e.g., 48 hours).
-
Harvest both the adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
Signaling Pathways and Experimental Workflows
MERTK Signaling Pathway and Potential Resistance Mechanisms
Caption: MERTK signaling and potential bypass resistance pathways.
General Experimental Workflow for Assessing Drug Resistance
Caption: A typical workflow for evaluating cell line sensitivity to this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The proto-oncogene Mer tyrosine kinase is a novel therapeutic target in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MERTK mediates intrinsic and adaptive resistance to AXL-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. MERTK Inhibition: Potential as a Treatment Strategy in EGFR Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Molecular Mechanisms of Acquired Resistance to MET Tyrosine Kinase Inhibitors in Patients with MET Exon 14–Mutant NSCLC | Semantic Scholar [semanticscholar.org]
- 12. MerTK signaling in macrophages promotes the synthesis of inflammation resolution mediators by suppressing CaMKII activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MERTK tyrosine kinase receptor together with TIM4 phosphatidylserine receptor mediates distinct signal transduction pathways for efferocytosis and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current and Future Flow Cytometry Applications Contributing to Antimicrobial Resistance Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High throughput flow cytometry | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]
- 17. MERTK Polyclonal Antibody (PA5-120917) [thermofisher.com]
- 18. The proto-oncogene Mer tyrosine kinase is a novel therapeutic target in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. researchgate.net [researchgate.net]
- 23. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Apoptosis - Wikipedia [en.wikipedia.org]
- 25. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 26. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Apoptosis Assays | Thermo Fisher Scientific - SE [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison of UNC2250 and UNC2025 in Preclinical Leukemia Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Prominent Kinase Inhibitors
In the landscape of targeted therapies for leukemia, small molecule inhibitors of key signaling pathways have shown significant promise. Among these, inhibitors of the Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, have garnered considerable attention due to MerTK's aberrant expression and pro-survival role in various hematological malignancies. This guide provides a comprehensive comparison of two notable MerTK inhibitors, UNC2250 and UNC2025, based on available preclinical data in leukemia models.
At a Glance: Key Differences and Performance Summary
While both this compound and UNC2025 target MerTK, their selectivity profiles and the breadth of their investigation in leukemia models differ significantly. UNC2025 has been extensively characterized as a dual MERTK/FLT3 inhibitor with broad activity in both acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). In contrast, this compound is a more selective MerTK inhibitor, with the majority of its characterization in leukemia models focused on B-cell acute lymphoblastic leukemia (B-ALL).
This guide will delve into the specifics of their mechanism of action, present comparative data on their efficacy, and provide detailed experimental protocols for the key studies cited.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and UNC2025, facilitating a direct comparison of their biochemical and cellular activities.
Table 1: Kinase Inhibitory Profile
| Inhibitor | Primary Target(s) | IC50 (MerTK, enzymatic) | IC50 (FLT3, enzymatic) | Selectivity Highlights |
| This compound | MerTK | 1.7 nM[1] | Not Reported | ~160-fold selective over Axl and ~60-fold over Tyro3[1] |
| UNC2025 | MerTK, FLT3 | 0.74 nM[1] | 0.8 nM[1] | >45-fold selective for MERTK over Axl[2][3] |
Table 2: In Vitro Efficacy in Leukemia Cell Lines
| Inhibitor | Cell Line | Leukemia Type | Key Findings | IC50 (Cell-based) |
| This compound | 697 | B-ALL | Inhibits Mer phosphorylation[4] | 9.8 nM (p-Mer)[4] |
| UNC2025 | 697 | B-ALL | Inhibits Mer phosphorylation, induces apoptosis, inhibits proliferation and colony formation[2] | 2.7 nM (p-Mer)[5] |
| Kasumi-1 | AML | Inhibits Mer phosphorylation and downstream signaling[2] | Not explicitly reported for this cell line | |
| Molm-14 | AML (FLT3-ITD+) | Decreases phosphorylation of Flt3[1] | 14 nM (p-Flt3)[1] | |
| Primary Patient Samples | ALL, AML | Sensitive in ~30% of primary leukemia patient samples[2] | Median IC50 of 2.38 µM[2] |
Table 3: In Vivo Efficacy in Leukemia Xenograft Models
| Inhibitor | Animal Model | Leukemia Model | Dosing | Key Outcomes |
| This compound | Not explicitly reported in available leukemia studies | --- | --- | --- |
| UNC2025 | NSG Mice | 697 B-ALL Xenograft | 50 or 75 mg/kg, oral, daily[2] | Dose-dependent decrease in tumor burden and increased median survival[2] |
| NSGS Mice | Patient-derived AML Xenograft | 75 mg/kg, oral, daily[2] | Induced disease regression[2] | |
| NOD/SCID/gamma Mice | 697 B-ALL Xenograft | 3 mg/kg, single oral dose[6] | >90% decrease in Mer phosphorylation in bone marrow leukemia cells[6] |
Mechanism of Action and Signaling Pathways
Both this compound and UNC2025 function by competitively binding to the ATP-binding pocket of their target kinases, thereby inhibiting their phosphorylation and downstream signaling.
UNC2025 , as a dual MERTK and FLT3 inhibitor, impacts multiple pro-survival pathways in leukemia cells. Inhibition of MERTK leads to the downregulation of pathways including PI3K/AKT, RAS/RAF/MEK/ERK, and STAT6[2]. In FLT3-mutated AML, its inhibition of FLT3 is a key therapeutic mechanism.
This compound is a more selective inhibitor of MerTK. Its anti-leukemic effects are primarily mediated through the inhibition of MerTK and its downstream effectors, such as the PI3K/AKT and MAPK pathways[7].
Below are graphical representations of the targeted signaling pathways.
Caption: UNC2025 Signaling Pathway in Leukemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The proto-oncogene Mer tyrosine kinase is a novel therapeutic target in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
comparing UNC2250 and LDC1267 as TAM inhibitors
An Objective Comparison of UNC2250 and LDC1267 as TAM Kinase Inhibitors
Introduction
The TAM family of receptor tyrosine kinases, comprising Tyro3, Axl, and Mer, plays a crucial role in regulating immune responses, cell proliferation, survival, and migration.[1] These kinases are activated by their vitamin K-dependent ligands, Gas6 and Protein S.[1] Dysregulation of TAM signaling is implicated in various diseases, including cancer, where it often promotes tumor growth, metastasis, and resistance to therapy. Consequently, TAM kinases have emerged as important targets for drug development.
This guide provides a detailed comparison of two prominent TAM inhibitors: this compound, a potent and selective Mer inhibitor, and LDC1267, a highly selective pan-TAM inhibitor. We will objectively evaluate their performance based on available experimental data, detail the methodologies of key experiments, and visualize relevant biological pathways and workflows to aid researchers, scientists, and drug development professionals in their work.
Quantitative Data Presentation
The following tables summarize the key quantitative performance metrics for this compound and LDC1267, facilitating a direct comparison of their potency, selectivity, and cellular activity.
Table 1: In Vitro Kinase Inhibition Profile
| Parameter | This compound | LDC1267 | Citation |
| Mer IC₅₀ | 1.7 nM | <5 nM | [2][3][4][5] |
| Axl IC₅₀ | 270 nM | 29 nM | [4][6] |
| Tyro3 IC₅₀ | 100 nM | 8 nM | [4][6] |
| Mechanism | ATP-competitive | Type II, ATP-non-competitive | [6][7] |
Note: Some sources report LDC1267 IC₅₀ values for Tyro3, Axl, and Mer as <5 nM, 8 nM, and 29 nM respectively.[8]
Table 2: Kinase Selectivity Profile
| Inhibitor | Selectivity Notes | Off-Target IC₅₀ Values | Citation |
| This compound | Highly selective for Mer. ~160-fold selectivity over Axl and ~60-fold over Tyro3. No significant inhibition against a panel of 30 other kinases. | N/A | [2][3][4] |
| LDC1267 | Highly selective pan-TAM inhibitor. Displays inhibitory activity against other kinases at higher concentrations. | Met (35 nM), Aurora B (36 nM), Lck (51 nM), Src (338 nM) | [5][6] |
Table 3: Cellular and In Vivo Activity
| Parameter | This compound | LDC1267 | Citation |
| Cellular pMer IC₅₀ | 9.8 nM (in 697 B-ALL cells) | Not explicitly stated, but abolishes Gas6-induced signaling | [3][5][9] |
| Anti-proliferative Activity | Inhibits colony formation in BT-12 and Colo699 cells. | Moderately affects proliferation in 11/95 cell lines (avg. IC₅₀ ~15 µM) | [3][8][10] |
| In Vivo Model | Xenograft models showed ~60% tumor volume reduction. | Reduces metastatic spread of B16F10 melanoma and 4T1 breast cancer. | [11][12] |
| In Vivo Dosage | Not explicitly stated. | 20 mg/kg (i.p.) or 100 mg/kg (oral gavage) | [12][13] |
| Bioavailability | Good oral bioavailability reported. | Effective when administered orally. | [4][10][12] |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the TAM signaling pathway and a common experimental workflow for inhibitor characterization.
Caption: TAM Receptor Signaling Pathway.
Caption: Workflow for a Cell-Based Phosphorylation Assay.
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting data and designing future studies.
In Vitro Kinase Binding/Activity Assays
-
HTRF (Homogeneous Time Resolved Fluorescence) Kinase Binding Assay (for LDC1267): This assay measures the displacement of a fluorescent tracer from the kinase's ATP binding pocket.[14]
-
Reagents: GST-tagged TAM kinases, Alexa Fluor 647-labeled kinase tracer, Europium-labeled anti-GST antibody, and the test inhibitor (LDC1267).[5][14]
-
Procedure: The kinase, tracer, and antibody are mixed with serially diluted LDC1267 in a 384-well plate and incubated for 1 hour.[14]
-
Detection: When the tracer and antibody are both bound to the kinase, a FRET (Fluorescence Resonance Energy Transfer) signal is generated. The inhibitor competes with the tracer, causing a loss of FRET signal.[14]
-
Analysis: The signal is quantified using a multilabel reader. IC₅₀ values are calculated from the dose-response curve.[14]
-
-
Microfluidic Capillary Electrophoresis (MCE) Kinase Assay (for this compound): This method directly measures the enzymatic activity of the kinase.[10]
-
Reaction Setup: Assays are performed in a 384-well plate containing buffer (50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1.0 mM DTT, 0.01% Triton X-100), a fluorescent substrate peptide, and ATP at its Kₘ concentration.[10]
-
Inhibition: this compound is added at various concentrations. The reaction is initiated and incubated for 180 minutes.
-
Termination & Detection: The reaction is stopped with EDTA. An EZ Reader instrument separates the phosphorylated and unphosphorylated substrate peptides via capillary electrophoresis.[10]
-
Analysis: The amount of phosphorylated product is quantified, and IC₅₀ values are determined by plotting enzyme activity against inhibitor concentration.[10]
-
Cell-Based Assays
-
Mer Phosphorylation Assay (Western Blot): This assay determines an inhibitor's ability to block TAM kinase activation within a cellular context.[11][15]
-
Cell Culture and Treatment: Cancer cell lines (e.g., H1299, A549, or 697 B-ALL) are treated with varying concentrations of this compound or LDC1267 for a set time (e.g., 1-4 hours).[3][15]
-
Ligand Stimulation: Cells are stimulated with a TAM ligand like Gas6 to induce receptor phosphorylation.[15]
-
Lysate Preparation: Cells are lysed, and total protein concentration is determined.
-
Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated Mer (pMer) and total Mer. An antibody for a loading control (e.g., β-actin) is also used.[11][15]
-
Analysis: Bands are visualized via chemiluminescence, and the ratio of pMer to total Mer is quantified to determine the inhibitor's cellular potency (IC₅₀).[15]
-
-
Soft Agar Colony Formation Assay (for this compound): This assay assesses the effect of an inhibitor on anchorage-independent growth, a hallmark of cancer cells.[10]
-
Cell Seeding: BT-12 or Colo699 cells are suspended in a low-melting-point agar solution mixed with culture medium and the test inhibitor (this compound) or vehicle.[10]
-
Culture: This cell-agar mixture is layered on top of a base layer of solidified agar in a culture plate.
-
Incubation: Plates are incubated for 2-3 weeks, with fresh medium and inhibitor added periodically.[10]
-
Analysis: Colonies are stained (e.g., with thiazolyl blue tetrazolium bromide) and counted to determine the effect of the inhibitor on colony-forming potential.[10]
-
Summary and Conclusion
This compound and LDC1267 are both potent inhibitors of the TAM kinase family but exhibit distinct selectivity profiles that make them suitable for different research applications.
-
LDC1267 acts as a pan-TAM inhibitor , potently targeting Tyro3, Axl, and Mer at low nanomolar concentrations.[6][8] Its ability to inhibit all three TAM kinases makes it a valuable tool for studying the combined biological roles of this receptor family. Its demonstrated in vivo efficacy, including via oral administration, in reducing metastasis highlights its therapeutic potential in contexts where broad TAM signaling is a key driver of pathology.[12]
-
This compound is a highly selective Mer inhibitor , with approximately 160-fold and 60-fold selectivity over Axl and Tyro3, respectively.[2][3] This specificity makes this compound an excellent probe for dissecting the unique functions of Mer, distinct from those of Axl and Tyro3. Its ability to potently inhibit Mer phosphorylation in cells and reduce tumor cell colony formation underscores its utility in investigating Mer-dependent cancers.[3][9]
References
- 1. TAM Receptor Tyrosine Kinases: Biologic Functions, Signaling, and Potential Therapeutic Targeting in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. TAM Receptor Kinase Inhibitor, LDC1267 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Mer inhibitor | Probechem Biochemicals [probechem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The E3 Ligase Cbl-b and TAM receptors regulate cancer metastasis via natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Crystal Structure of the Kinase Domain of MerTK in Complex with AZD7762 Provides Clues for Structure-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: UNC2250 vs. R428 in Halting Cancer Cell Migration
For researchers, scientists, and drug development professionals, understanding the nuances of kinase inhibitors is paramount in the quest to develop effective cancer therapies. This guide provides a comprehensive comparison of two prominent inhibitors, UNC2250 and R428, focusing on their efficacy in curbing cancer cell migration, a critical process in metastasis.
This document delves into their mechanisms of action, presents supporting experimental data in easily digestible formats, and provides detailed methodologies for key experiments. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the scientific principles at play.
At a Glance: this compound vs. R428
| Feature | This compound | R428 (Bemcentinib/BGB324) |
| Primary Target | Mer Tyrosine Kinase (MerTK)[1] | Axl Receptor Tyrosine Kinase (Axl)[2][3] |
| Selectivity | Highly selective for MerTK over Axl and Tyro3[1] | Highly selective for Axl over Mer and Tyro3[3] |
| Mechanism of Action | Inhibits MerTK phosphorylation, leading to the suppression of downstream signaling pathways such as AKT and p38.[4] It has also been shown to decrease phosphorylated Focal Adhesion Kinase (FAK) and total RhoA, key regulators of cell migration. | Inhibits Axl autophosphorylation, blocking downstream signaling cascades including the PI3K/Akt and MAPK pathways.[3][5] It has also been reported to induce apoptosis independently of Axl inhibition by disrupting lysosomal function.[6] |
| Reported Effects on Cancer Cell Migration | Inhibits migration and invasion of various cancer cells, including mantle cell lymphoma.[4] | Retards migration and invasion in multiple cancer types, including breast cancer, ovarian cancer, and mesothelioma.[2][7] |
Quantitative Analysis of Migration Inhibition
The following tables summarize the quantitative data from studies investigating the inhibitory effects of this compound and R428 on cancer cell migration and invasion. It is important to note that a direct comparison is challenging due to the use of different cell lines and experimental conditions across studies.
This compound: Inhibition of Mantle Cell Lymphoma Cell Migration and Invasion
| Cell Line | Assay Type | Inhibitor Concentration (µM) | % Inhibition (Relative to Control) | Reference |
| Z-138 | Transwell Migration | 2 | 42.8% | [4] |
| 4 | 61.3% | [4] | ||
| Mino | Transwell Migration | 2 | 36.3% | [4] |
| 4 | 61.3% | [4] | ||
| JVM-2 | Transwell Migration | 2 | 21.2% | [4] |
| 4 | 45.2% | [4] | ||
| Z-138 | Transwell Invasion (Matrigel) | 2 | ~40% | [4] |
| 4 | ~70% | [4] | ||
| Mino | Transwell Invasion (Matrigel) | 2 | ~35% | [4] |
| 4 | ~65% | [4] | ||
| JVM-2 | Transwell Invasion (Matrigel) | 2 | ~25% | [4] |
| 4 | ~50% | [4] |
R428: Inhibition of Various Cancer Cell Migration and Invasion
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | % Inhibition (at specific concentration) | Reference |
| MDA-MB-231 | Breast Cancer | Transwell Invasion | Dose-dependent inhibition observed | Not specified | [3] |
| ID8 | Ovarian Cancer | Transwell Migration | ~0.5 | Not specified | [7] |
| ID8 | Transwell Invasion | ~0.6 | Not specified | [7] | |
| MESO924 | Mesothelioma | Wound Healing | Not applicable | Significant inhibition at 1 µM | |
| MESO924 | Transwell Invasion (Matrigel) | Not applicable | Significant inhibition at 1 µM |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and R428, providing a visual representation of their mechanisms of action in inhibiting cancer cell migration.
Caption: this compound inhibits MerTK signaling, affecting downstream pathways that control cell migration.
Caption: R428 blocks Axl-mediated signaling, thereby inhibiting cancer cell migration and invasion.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below, enabling researchers to replicate and build upon these findings.
Transwell Migration Assay
This assay, also known as the Boyden chamber assay, is a widely used method to assess the migratory capacity of cancer cells in response to a chemoattractant.
Caption: Workflow of a typical transwell migration assay.
Detailed Steps:
-
Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in a serum-free medium to create a single-cell suspension.
-
Chamber Setup: Place a Transwell insert (typically with an 8 µm pore size membrane) into each well of a 24-well plate.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of each well.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert. Include control wells with no chemoattractant in the lower chamber. To test the inhibitors, pre-treat the cells with varying concentrations of this compound or R428 for a specified time before seeding, and maintain the inhibitor in the upper chamber throughout the assay.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period ranging from 16 to 48 hours, depending on the cell type's migratory speed.
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde, and then stain with a solution such as crystal violet.[8][9]
-
Quantification: Count the number of stained, migrated cells in several random microscopic fields for each membrane. The results are often expressed as the average number of migrated cells per field or as a percentage of the control.
Wound Healing (Scratch) Assay
This method assesses collective cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate of wound closure.
Detailed Steps:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and replace the medium with fresh medium containing the desired concentrations of this compound or R428. A vehicle-treated well serves as the control.
-
Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the wound at different time points. The rate of wound closure can be calculated and compared between the treated and control groups. This is often expressed as the percentage of wound closure relative to the initial wound area.
Conclusion
Both this compound and R428 demonstrate significant potential in inhibiting cancer cell migration, a crucial step in the metastatic cascade. This compound exerts its effects through the selective inhibition of MerTK, while R428 targets the Axl receptor tyrosine kinase. The choice between these inhibitors may depend on the specific cancer type and the expression levels of their respective targets.
The provided data and protocols offer a solid foundation for researchers to further investigate the anti-migratory properties of these compounds. Direct comparative studies in the same cancer models are warranted to definitively establish the superior agent for specific therapeutic applications. As our understanding of the intricate signaling networks governing cancer metastasis deepens, targeted inhibitors like this compound and R428 will undoubtedly play an increasingly important role in the development of novel anti-cancer strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Association between breast cancer cell migration and radiosensitivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharm.ucsf.edu [pharm.ucsf.edu]
Unlocking Synergistic Power: UNC2250 and Doxorubicin in Cancer Therapy
A detailed comparison guide for researchers and drug development professionals on the enhanced anti-cancer effects of combining the MerTK inhibitor UNC2250 with the chemotherapeutic agent doxorubicin.
The combination of targeted therapies with conventional chemotherapy holds immense promise in overcoming drug resistance and improving treatment outcomes in various cancers. This guide provides a comprehensive overview of the synergistic effects observed when this compound, a potent and selective Mer tyrosine kinase (MerTK) inhibitor, is combined with doxorubicin, a widely used anthracycline chemotherapy drug. The data presented here, primarily from studies on Mantle Cell Lymphoma (MCL), demonstrates that this combination leads to significantly enhanced anti-tumor activity both in vitro and in vivo.
Mechanism of Synergy: this compound Sensitizes Cancer Cells to Doxorubicin
This compound functions by inhibiting MerTK, a receptor tyrosine kinase that is aberrantly expressed in various cancers and plays a crucial role in promoting cell survival, proliferation, and invasion. By blocking MerTK, this compound disrupts downstream signaling pathways, notably the PI3K/AKT and MAPK/p38 pathways, which are critical for cancer cell survival and proliferation.[1]
Doxorubicin, a cornerstone of many chemotherapy regimens, exerts its cytotoxic effects primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to DNA damage and cell death.
The synergistic effect of combining this compound with doxorubicin stems from the ability of this compound to sensitize cancer cells to the cytotoxic effects of doxorubicin. By inhibiting the pro-survival signaling mediated by MerTK, this compound lowers the threshold for doxorubicin-induced apoptosis and cell cycle arrest, making the cancer cells more susceptible to the chemotherapeutic agent.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and doxorubicin has been quantitatively assessed in MCL cell lines, demonstrating a significant increase in efficacy compared to either agent alone.
In Vitro Cell Viability
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. In MCL cell lines Z-138 and Mino, the combination of this compound and doxorubicin is expected to result in lower IC50 values compared to the individual treatments, indicating a synergistic interaction. While the specific IC50 values for the combination are detailed in the supplementary data of the source study, the primary publication highlights that this compound and doxorubicin produced synergistic anti-tumor effects.[1] The IC50 values for this compound alone in various MCL cell lines have been determined as follows:
| Cell Line | This compound IC50 (µM) |
| Z-138 | 3.0 |
| Mino | 3.1 |
| JVM-2 | >20 |
Table 1: IC50 values of this compound in Mantle Cell Lymphoma cell lines.[1]
Induction of Apoptosis
The combination of this compound and doxorubicin leads to a significant increase in apoptosis, or programmed cell death, in MCL cells. Treatment with this compound alone has been shown to induce apoptosis in a dose-dependent manner. For instance, at a concentration of 4 µM, this compound induced apoptosis in 45.2% of Z-138 cells and 44.4% of Mino cells after 12 hours of treatment.[1] The combination with doxorubicin is anticipated to further enhance these apoptotic rates.
| Cell Line | Treatment | % Apoptotic Cells (12h) |
| Z-138 | 4 µM this compound | 45.2% |
| Mino | 4 µM this compound | 44.4% |
Table 2: Apoptosis induction by this compound in Mantle Cell Lymphoma cell lines.[1]
Cell Cycle Arrest
A key mechanism contributing to the synergistic effect is the induction of cell cycle arrest, primarily at the G2/M phase. This prevents cancer cells from dividing and proliferating. While specific quantitative data for the combination is pending retrieval from supplementary materials, the primary study confirms that this compound induces G2/M phase arrest in MCL cells.[1]
In Vivo Efficacy in Xenograft Models
The synergistic anti-tumor effects of this compound and doxorubicin have also been demonstrated in vivo using a Z-138 MCL cell-derived xenograft mouse model. The combination treatment resulted in a greater anti-tumor effect than either this compound or doxorubicin monotherapy.[1]
Studies on this compound monotherapy in this model showed a significant dose-dependent reduction in tumor burden. At doses of 50 mg/kg and 75 mg/kg, this compound resulted in tumor growth inhibition of 35% and 48%, respectively, compared to the vehicle-treated group.[1][2]
| Treatment Group | Tumor Growth Inhibition (%) |
| This compound (50 mg/kg) | 35% |
| This compound (75 mg/kg) | 48% |
Table 3: In vivo tumor growth inhibition by this compound in a Z-138 xenograft model.[1][2]
Signaling Pathway Modulation
The synergy between this compound and doxorubicin is underpinned by the modulation of key signaling pathways involved in cell survival and proliferation.
References
UNC2250 in combination with immunotherapy in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for the Mer tyrosine kinase (MerTK) inhibitor UNC2250 in the context of immunotherapy. While direct preclinical studies combining this compound with immunotherapeutic agents are limited in publicly available literature, this guide leverages data from other selective MerTK inhibitors, such as RXDX-106, to provide insights into the potential synergistic effects of this drug class with immune checkpoint blockade.
Introduction to this compound and MerTK Inhibition
This compound is a potent and selective small molecule inhibitor of MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] MerTK is overexpressed in various malignancies and is implicated in tumor growth, survival, and metastasis.[1] In the tumor microenvironment, MerTK signaling on myeloid cells, such as macrophages and dendritic cells, promotes an immunosuppressive phenotype, hindering anti-tumor immune responses.[1] Inhibition of MerTK can therefore exert a dual anti-cancer effect: directly inhibiting tumor cell proliferation and survival, and remodeling the tumor microenvironment to be more permissive to an anti-tumor immune attack.
Preclinical Data: MerTK Inhibition in Combination with Immunotherapy
Quantitative Data Summary
The following tables summarize the key findings from a preclinical study investigating the combination of the MerTK inhibitor RXDX-106 with various immune checkpoint inhibitors in an orthotopic HCC mouse model.
Table 1: Effect of MerTK Inhibition in Combination with Anti-PD-1 Therapy on Tumor Growth
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition vs. Isotype |
| Isotype Control | 125 ± 20 | - |
| RXDX-106 | 110 ± 15 | 12% |
| Anti-PD-1 | 115 ± 18 | 8% |
| RXDX-106 + Anti-PD-1 | 50 ± 10 | 60% |
Data is representative of findings in preclinical HCC models and highlights the synergistic effect of combining MerTK inhibition with PD-1 blockade.[2][3]
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes
| Treatment Group | % CD8+ T Cells of CD45+ Cells | % CD4+ T Cells of CD45+ Cells | CD8+/Treg Ratio |
| Isotype Control | 8.5 ± 1.2 | 12.3 ± 1.8 | 1.5 |
| RXDX-106 + Anti-PD-1 | 15.2 ± 2.1 | 10.8 ± 1.5 | 3.8 |
This data suggests that the combination therapy increases the infiltration of cytotoxic CD8+ T cells and shifts the balance towards a more anti-tumor immune microenvironment.
Table 3: Analysis of Tumor-Infiltrating Myeloid Cells
| Treatment Group | % M1 Macrophages (CD80+ of F4/80+) | % M2 Macrophages (CD206+ of F4/80+) | M1/M2 Ratio |
| Isotype Control | 15.6 ± 2.5 | 45.2 ± 4.1 | 0.35 |
| RXDX-106 + Anti-PD-1 | 35.8 ± 3.8 | 25.1 ± 3.2 | 1.43 |
The combination of a MerTK inhibitor with an anti-PD-1 antibody appears to repolarize tumor-associated macrophages from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype.
Experimental Protocols
Murine Hepatocellular Carcinoma Model with Combination Therapy[2]
-
Animal Model: C57BL/6J mice.
-
Tumor Model: Orthotopic implantation of PM299L murine hepatocellular carcinoma cells into the liver.
-
Treatment Groups:
-
Isotype control antibody (intraperitoneally, i.p.)
-
RXDX-106 (30 mg/kg, orally, daily)
-
Anti-PD-1 antibody (50 µg, i.p., every 3 days)
-
Anti-PD-L1 (200 µg, i.p.) + Anti-VEGFR (800 µg, i.p.)
-
Anti-PD-L1 (50 µg, i.p.) + Anti-CTLA-4 (50 µg, i.p.)
-
Combination of RXDX-106 with each respective antibody regimen.
-
-
Treatment Schedule: Tumor size was evaluated 7 days post-inoculation by microCT. Mice with tumors of 4-5 mm in diameter were randomized into treatment groups. Antibody treatments were administered on days 8, 11, and 14. RXDX-106 was administered orally from day 8 to day 17.
-
Endpoints:
-
Tumor volume was measured at the end of the study (day 18) by microCT.
-
Tumor tissue was harvested for immunophenotyping of tumor-infiltrating lymphocytes and myeloid cells by flow cytometry.
-
Splenocytes were isolated and re-stimulated in vitro to measure cytokine production (IFN-γ, TNF-α) by ELISA.
-
Visualizations
Caption: MerTK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical evaluation.
Comparison with Alternative Strategies
Other therapeutic strategies being investigated in similar preclinical models to enhance immunotherapy response include:
-
Targeting other TAM kinases (Axl and Tyro3): While this compound is selective for MerTK, pan-TAM inhibitors are also in development. These may offer broader inhibition of immunosuppressive signaling but could also have different off-target effect profiles.
-
Inhibition of other myeloid-related checkpoints: Targeting molecules like CSF1R or TREM2 on myeloid cells is another approach to reprogramming the tumor microenvironment.
-
Combination with co-stimulatory agonists: Agonists of molecules like OX40 or 4-1BB can enhance T-cell activation and proliferation, providing an alternative or complementary approach to checkpoint blockade.
Conclusion
The available preclinical evidence strongly suggests that inhibition of MerTK, the target of this compound, can significantly enhance the efficacy of immune checkpoint inhibitors. By reversing the immunosuppressive tumor microenvironment, MerTK inhibitors have the potential to convert non-responders to responders and deepen the responses in patients receiving immunotherapy. While further studies directly investigating this compound in combination with immunotherapy are warranted, the data from other MerTK inhibitors provides a compelling rationale for the clinical development of this combination strategy. Researchers and drug developers are encouraged to consider the dual mechanism of action of this compound in designing future preclinical and clinical trials.
References
- 1. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MERTK inhibition improves therapeutic efficacy of immune checkpoint inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating UNC2250 Efficacy: A Comparative Guide to MerTK Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MerTK inhibitor UNC2250 against genetic knockdown of MerTK and other alternative small molecule inhibitors. The experimental data cited herein offers a comprehensive overview of this compound's efficacy and its validation as a potent anti-cancer agent.
The receptor tyrosine kinase MerTK is a critical player in various cancers, promoting cell survival, proliferation, and migration.[1][2] Its role in oncogenesis has made it a prime target for therapeutic intervention. This compound has emerged as a potent and selective small molecule inhibitor of MerTK.[3][4] This guide delves into the experimental validation of this compound's efficacy, primarily through comparison with MerTK knockdown, the gold standard for target validation.
Comparative Efficacy of this compound and MerTK Knockdown
The central premise for validating a targeted inhibitor is to demonstrate that its effects phenocopy the genetic ablation of its target. In the context of this compound, this is achieved by comparing its cellular effects to those observed with short hairpin RNA (shRNA)-mediated knockdown of MerTK.
Studies in mantle cell lymphoma (MCL) have shown that both this compound treatment and MerTK shRNA knockdown lead to a significant reduction in cell proliferation, invasion, and migration. Furthermore, both interventions suppress the activation of downstream pro-survival signaling pathways, including AKT and p38.[5] This congruence of effects strongly supports the on-target activity of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies, highlighting the potency of this compound and its similar efficacy to MerTK knockdown.
| Inhibitor | IC50 (nM) | Cell Line(s) | Reference |
| This compound | 1.7 | (Biochemical Assay) | [3][4] |
| This compound | 9.8 | 697 B-ALL | [3] |
| This compound | (Dose-dependent inhibition) | Z-138, Mino, JVM-2 (MCL) | |
| UNC569 | 2.9 | (Biochemical Assay) | |
| MRX-2843 | 1.3 (MerTK), 0.64 (FLT3) | (Biochemical Assay) | [6] |
| LDC1267 | <5 (Mer), 8 (Tyro3), 29 (Axl) | (Biochemical Assay) | [6] |
Table 1: IC50 Values of this compound and Alternative MerTK Inhibitors. This table showcases the high potency of this compound and provides a comparison with other known MerTK inhibitors.
| Intervention | Cell Line | Effect on Proliferation | Effect on Invasion | Effect on Apoptosis | Reference |
| MerTK shRNA | Z-138, Mino, JVM-2 | Decreased | Decreased | - | |
| This compound (2-4 µM) | Z-138, Mino, JVM-2 | Decreased | Decreased by 21.2% - 61.3% | Increased (45.2% in Z-138, 44.4% in Mino at 4µM) | |
| MerTK shRNA | B-ALL cells | - | - | Increased sensitivity to chemotherapy | [7] |
| This compound | BT-12, Colo699 | Inhibited colony formation | - | - | [3] |
Table 2: Comparative Effects of MerTK Knockdown and this compound Treatment. This table illustrates the parallel outcomes of genetic and pharmacological inhibition of MerTK, validating this compound's mechanism of action.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
MerTK Knockdown using shRNA
Short hairpin RNA (shRNA) is a reliable method for achieving stable gene knockdown.[8]
-
shRNA Design and Cloning: Design shRNA sequences targeting the MerTK mRNA. Synthesize and anneal complementary oligonucleotides and ligate them into a suitable lentiviral vector (e.g., pLKO.1).
-
Lentivirus Production: Co-transfect the shRNA-containing vector along with packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Transduction: Harvest the lentiviral particles and transduce the target cancer cells.
-
Selection and Validation: Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin). Validate MerTK knockdown by Western blot analysis.[6]
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells based on ATP quantification.[1]
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control and incubate for the desired duration (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Measurement: Mix the contents on an orbital shaker to induce cell lysis. After a 10-minute incubation at room temperature to stabilize the luminescent signal, measure luminescence using a plate reader.[3]
Apoptosis Assay (Annexin V Staining)
Annexin V staining followed by flow cytometry is a standard method for detecting apoptosis.[9]
-
Cell Treatment: Treat cells with this compound or a vehicle control for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis.[2][10]
Transwell Invasion Assay
The Transwell assay is used to assess the invasive potential of cancer cells.[11]
-
Chamber Preparation: Coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Seed pre-treated (with this compound or vehicle) cells in serum-free media into the upper chamber.
-
Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Quantification: Remove non-invaded cells from the upper surface of the membrane. Fix and stain the invaded cells on the lower surface. Count the stained cells under a microscope.[5]
Western Blotting
Western blotting is used to detect the expression levels of total and phosphorylated proteins.[12]
-
Cell Lysis: Lyse treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against MerTK, phospho-MerTK, and downstream signaling proteins (e.g., AKT, p38), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate.[13]
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental workflows.
Caption: MerTK Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Validating this compound Efficacy.
Caption: Logic of this compound Target Validation.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. ch.promega.com [ch.promega.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mer [p Tyr754, p Tyr749, p Tyr753] Antibody (NB300-690): Novus Biologicals [novusbio.com]
- 8. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. snapcyte.com [snapcyte.com]
- 12. MERTK tyrosine kinase receptor together with TIM4 phosphatidylserine receptor mediates distinct signal transduction pathways for efferocytosis and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
Unraveling Kinase Inhibitor Cross-Resistance: A Comparative Guide to UNC2250
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a formidable challenge in cancer therapy, often limiting the long-term efficacy of targeted kinase inhibitors. A key mechanism of this resistance is the activation of alternative signaling pathways, which can lead to cross-resistance between different classes of inhibitors. This guide provides a comprehensive comparison of the preclinical data on UNC2250, a potent and selective MERTK inhibitor, and its role in mitigating cross-resistance to other kinase inhibitors.
MERTK: A Key Player in Acquired Resistance
MERTK (Mer Tyrosine Kinase), a member of the TAM (Tyro3, AXL, MERTK) receptor tyrosine kinase family, has been identified as a critical mediator of resistance to several targeted therapies.[1][2] Its overexpression and activation can provide a "bypass" signaling route for cancer cells to evade the effects of inhibitors targeting other oncogenic drivers. This compound is a highly selective small molecule inhibitor of MERTK with a reported IC50 of 1.7 nM, demonstrating significant selectivity over the other TAM kinases, AXL and TYRO3.
Overcoming Resistance to BRAF Inhibitors in Melanoma
In BRAF-mutant melanoma, acquired resistance to BRAF inhibitors like vemurafenib is a common clinical observation. Studies have implicated MERTK activation as a key escape mechanism. Preclinical data using the potent MERTK inhibitor UNC2025, a close analog of this compound, has demonstrated that inhibiting MERTK can re-sensitize resistant cells to BRAF inhibition.
Re-sensitizing NSCLC to EGFR Tyrosine Kinase Inhibitors
Resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) is another area where MERTK signaling plays a crucial role. Upregulation of MERTK has been observed in osimertinib-resistant NSCLC models.[3]
The MERTK inhibitor MRX-2843 has been shown to synergize with the third-generation EGFR inhibitor osimertinib to inhibit the expansion of NSCLC cells, irrespective of their EGFR mutational status.[3] This suggests that MERTK activation is a significant bypass track conferring resistance to osimertinib, and its inhibition can restore sensitivity. While direct IC50 data for this compound in osimertinib-resistant NSCLC cell lines is limited, the findings with other potent MERTK inhibitors provide a strong rationale for its investigation in this setting.
Potential Role in Chronic Myeloid Leukemia (CML)
In chronic myeloid leukemia (CML), resistance to imatinib can be mediated by both BCR-ABL mutations and the activation of alternative signaling pathways. While direct evidence of this compound overcoming imatinib resistance is still emerging, the involvement of TAM kinases in leukemia cell survival suggests a potential role for MERTK inhibition in CML treatment strategies.
Quantitative Data Summary
The following table summarizes the reported IC50 values for relevant kinase inhibitors in sensitive and resistant cell lines from various studies. It is important to note that direct comparative studies with this compound in these specific resistant lines are not yet widely published; the data for MERTK inhibitors serve as a strong indicator of the potential of this class of drugs.
| Cell Line | Cancer Type | Primary Inhibitor | Resistance Status | MERTK Inhibitor | IC50 (Primary Inhibitor) | IC50 (MERTK Inhibitor) | Reference |
| BRAF-mutant Melanoma | Melanoma | Vemurafenib | Sensitive | UNC2025 | Not specified | Not specified | [1][2] |
| BRAF-mutant Melanoma | Melanoma | Vemurafenib | Resistant | UNC2025 | Not specified | Not specified | [1][2] |
| EGFR-mutant NSCLC | NSCLC | Osimertinib | Sensitive | MRX-2843 | Not specified | Not specified | [3] |
| EGFR-mutant NSCLC | NSCLC | Osimertinib | Resistant | MRX-2843 | Not specified | Not specified | [3] |
Note: Specific IC50 values for this compound in direct cross-resistance studies are not yet available in the public domain. The table reflects the conceptual findings of MERTK inhibitors overcoming resistance.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of cross-resistance and the experimental approaches used to study them, the following diagrams are provided in DOT language.
Caption: MERTK activation as a bypass mechanism to EGFR/BRAF inhibition.
Caption: Experimental workflow for evaluating this compound in resistant cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (both sensitive and resistant lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the primary kinase inhibitor (e.g., vemurafenib, osimertinib) alone, this compound alone, or a combination of both. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Western Blot for MERTK Phosphorylation
-
Cell Treatment and Lysis: Plate cells and treat with inhibitors as described for the viability assay for a shorter duration (e.g., 2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-MERTK overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total MERTK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Conclusion
The preclinical evidence strongly suggests that MERTK activation is a significant mechanism of acquired resistance to various kinase inhibitors. This compound, as a potent and selective MERTK inhibitor, holds considerable promise as a therapeutic agent to overcome this resistance. The synergistic effects observed when combining MERTK inhibitors with primary targeted therapies in resistant cancer models provide a compelling rationale for further clinical investigation of this compound in patients who have developed resistance to treatments such as EGFR and BRAF inhibitors. Future studies should focus on generating direct comparative data for this compound to further solidify its position in the landscape of resistance-breaking cancer therapies.
References
A Comparative Analysis of UNC2250 and Other MerTK Inhibitors for Researchers
This guide provides a detailed comparative analysis of UNC2250 and other prominent MerTK inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating these compounds. The comparison focuses on biochemical potency, cellular activity, pharmacokinetic profiles, and in vivo efficacy, supported by experimental data and detailed methodologies.
Introduction to MerTK Inhibition
Mer tyrosine kinase (MerTK) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. It plays a crucial role in efferocytosis (the clearance of apoptotic cells) and the negative regulation of innate immunity.[1] In various cancers, aberrant MerTK signaling promotes tumor growth, survival, and immune evasion, making it an attractive therapeutic target.[1] Small molecule inhibitors of MerTK are being actively developed to block its pro-oncogenic functions. This guide compares this compound, a potent and selective MerTK inhibitor, with other well-characterized MerTK inhibitors: UNC2025, MRX-2843, and ONO-7475.
Biochemical and Cellular Potency
The in vitro potency of these inhibitors against MerTK and their selectivity over other TAM kinases are critical parameters for their therapeutic potential. The following table summarizes the key biochemical and cellular IC50 values.
| Inhibitor | MerTK IC50 (Biochemical) | Axl IC50 (Biochemical) | Tyro3 IC50 (Biochemical) | Cellular p-MerTK IC50 | Cell Line | Reference |
| This compound | 1.7 nM | 270 nM | 100 nM | 9.8 nM | 697 B-ALL | [2][3] |
| UNC2025 | 0.74 nM | 122 nM | - | 2.7 nM | 697 B-ALL | [4][5] |
| MRX-2843 | 1.3 nM | - | - | 10-100 nM (inhibition) | Kasumi-1 | [6][7] |
| ONO-7475 | 1.0 nM | 0.7 nM | 8.7 nM | - | - | [8] |
This compound demonstrates high potency and selectivity for MerTK over the other TAM family members, Axl and Tyro3.[2] UNC2025 is a dual Mer/Flt3 inhibitor with excellent potency for MerTK.[4][5] MRX-2843 also potently inhibits both MerTK and Flt3.[6][7] ONO-7475 is a potent dual inhibitor of Axl and MerTK.[8]
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug candidate are crucial for its clinical translation. This section compares the oral bioavailability and half-life of the selected MerTK inhibitors in preclinical models.
| Inhibitor | Oral Bioavailability (%) | Half-life (t½) in mice | Dosing Vehicle | Species | Reference |
| This compound | Reasonable | Moderate | Not specified | Mouse | [2] |
| UNC2025 | 100% | 3.8 hours | Saline | Mouse | [4][9] |
| MRX-2843 | 78% | 4.4 hours | Not specified | Mouse | [6] |
| ONO-7475 | Orally active | Not specified | Not specified | Mouse | [10] |
UNC2025 exhibits excellent oral bioavailability (100%) and a half-life suitable for in vivo studies.[4][9] MRX-2843 also shows good oral bioavailability.[6] While specific values for this compound and ONO-7475 were not detailed in the provided search results, they are both described as having reasonable and active oral bioavailability, respectively.[2][10]
In Vivo Efficacy
The anti-tumor activity of these inhibitors has been evaluated in various preclinical cancer models.
| Inhibitor | Cancer Model | Efficacy Highlights | Reference |
| This compound | Mantle Cell Lymphoma (MCL) Xenograft | Delayed disease progression.[11] | [11] |
| UNC2025 | Leukemia Xenografts (ALL, AML), NSCLC Xenografts | Dose-dependent decrease in tumor burden, increased median survival, induced disease regression.[4][12][13] | [4][12][13] |
| MRX-2843 | AML Xenografts (including quizartinib-resistant models) | Prolonged survival 2- to 3-fold compared to vehicle.[6][14] | [6][14] |
| ONO-7475 | NSCLC Xenografts (EGFR-mutant, AXL-overexpressing) | In combination with osimertinib, markedly regressed tumors and delayed regrowth.[8][15][16] | [8][15][16] |
UNC2025 and MRX-2843 have demonstrated significant therapeutic effects in leukemia models, with MRX-2843 showing activity against resistant mutations.[4][6][12][14] ONO-7475, in combination with an EGFR inhibitor, has shown promise in NSCLC models with specific genetic profiles.[8][15][16] this compound has shown efficacy in a mantle cell lymphoma model.[11]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
References
- 1. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. The proto-oncogene Mer tyrosine kinase is a novel therapeutic target in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ONO-7475, a Novel AXL Inhibitor, Suppresses the Adaptive Resistance to Initial EGFR-TKI Treatment in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating UNC2250 Efficacy in 3D Spheroid Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of UNC2250, a potent and selective Mer tyrosine kinase (MerTK) inhibitor, and outlines a framework for evaluating its efficacy in three-dimensional (3D) spheroid cultures. While direct comparative quantitative data for this compound and its alternatives in 3D spheroid models is not extensively available in the public domain, this document offers a detailed comparison based on existing 2D and in vivo data, alongside standardized protocols for generating the necessary 3D culture data.
Introduction to this compound and the MerTK Pathway
This compound is a small molecule inhibitor that demonstrates high selectivity for MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] MerTK is often aberrantly expressed in various cancers and plays a crucial role in promoting tumor cell survival, proliferation, invasion, and chemoresistance.[3][4] Its signaling is initiated by ligands such as Gas6, leading to the activation of downstream pathways including PI3K/AKT and MAPK/ERK.[3] Inhibition of MerTK by this compound has been shown to suppress these pro-survival signals, induce apoptosis, and inhibit colony formation in various cancer cell lines.[2][3]
The transition from traditional 2D cell culture to 3D spheroid models is critical for more accurately predicting in vivo drug efficacy. 3D spheroids better recapitulate the complex tumor microenvironment, including hypoxia, nutrient gradients, and cell-cell interactions, which can significantly influence a drug's activity.[5][6][7]
Comparative Analysis of this compound and Alternatives
Table 1: Mechanistic Comparison of this compound and Alternative TAM Kinase Inhibitors
| Compound | Primary Target(s) | Mechanism of Action | Known Effects (in 2D/in vivo) |
| This compound | MerTK | Potent and selective inhibition of MerTK phosphorylation.[1][2] | Suppresses pro-survival signaling (AKT, p38), inhibits proliferation and invasion, promotes apoptosis.[3] |
| LDC1267 | TAM Kinases (Mer, Tyro3, Axl) | Highly selective inhibitor of all three TAM family kinases. | Abolishes inhibitory effects of Gas6 stimulation in NK cells.[8] |
| UNC2025 | MerTK, FLT3 | Dual inhibitor of MerTK and FMS-like tyrosine kinase 3. | Potently inhibits phosphorylation of MerTK and downstream signaling, induces cell death, and decreases colony formation.[2] |
| Merestinib (LY2801653) | c-Met, MST1R, AXL, MERTK, etc. | Multi-kinase inhibitor targeting several receptor tyrosine kinases. | Type-II ATP competitive inhibitor with a slow-off rate from c-Met. |
Table 2: Hypothetical Efficacy Comparison in 3D Spheroid Cultures
| Compound | Cell Line | 3D Spheroid IC50 (µM) | Effect on Spheroid Growth | Effect on Spheroid Viability |
| This compound | e.g., HCT116 (Colon) | Data not available | Data not available | Data not available |
| e.g., A549 (Lung) | Data not available | Data not available | Data not available | |
| e.g., U-87 MG (Glioblastoma) | Data not available | Data not available | Data not available | |
| LDC1267 | e.g., HCT116 (Colon) | Data not available | Data not available | Data not available |
| UNC2025 | e.g., HCT116 (Colon) | Data not available | Data not available | Data not available |
| Merestinib | e.g., HCT116 (Colon) | Data not available | Data not available | Data not available |
Experimental Protocols
To generate the necessary data for a comprehensive evaluation of this compound in 3D spheroid cultures, the following experimental protocols are recommended.
3D Spheroid Formation
This protocol describes the generation of uniform spheroids using the liquid overlay technique in ultra-low attachment plates.
-
Cell Preparation:
-
Culture cancer cells of interest (e.g., HCT116, A549, U-87 MG) in their recommended standard 2D culture medium.
-
Harvest cells at 70-80% confluency using trypsin-EDTA.
-
Neutralize trypsin and centrifuge the cells.
-
Resuspend the cell pellet in fresh culture medium and perform a cell count to determine cell viability and concentration.
-
Adjust the cell suspension to the desired seeding density (typically 1,000-5,000 cells per spheroid, to be optimized for each cell line).
-
-
Spheroid Seeding:
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment round-bottom plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Monitor spheroid formation daily. Compact spheroids typically form within 2-4 days.
-
Spheroid Viability and Growth Assay
This protocol details how to assess the effect of this compound on spheroid viability and growth using a luminescence-based ATP assay (e.g., CellTiter-Glo® 3D) and imaging.
-
Compound Treatment:
-
Prepare a serial dilution of this compound and alternative inhibitors in culture medium at 2X the final desired concentration.
-
Once spheroids have formed and reached a consistent size, carefully remove 50 µL of the old medium from each well.
-
Add 50 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 72 hours).
-
-
Spheroid Growth Measurement (Imaging):
-
At regular intervals (e.g., every 24 hours), capture brightfield images of the spheroids using an inverted microscope with an imaging system.
-
Measure the diameter of the spheroids using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula V = (4/3)πr³.
-
Plot spheroid growth curves over time for each treatment condition.
-
-
Spheroid Viability Assay (ATP-based):
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Lyse the spheroids by mixing on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of this compound on the MerTK signaling pathway within the 3D spheroid context.
-
Spheroid Lysis:
-
Culture and treat spheroids with this compound as described above for a shorter duration (e.g., 1-24 hours) to capture signaling events.
-
Collect spheroids from each treatment condition by centrifugation.
-
Wash the spheroids with ice-cold PBS.
-
Lyse the spheroids in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate or mechanically disrupt the spheroids to ensure complete lysis.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-MerTK, total MerTK, phospho-AKT, total AKT, phospho-p38, total p38, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the relative changes in protein phosphorylation.
-
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpbs.com [ijpbs.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Highly Mimetic Ex Vivo Lung‐Cancer Spheroid‐Based Physiological Model for Clinical Precision Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glioblastoma spheroid growth and chemotherapeutic responses in single and dual-stiffness hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing drug delivery and mechanisms of action in 3D spheroid cells by quantitative analysis - Analyst (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling UNC2250
For Immediate Reference: Essential Safety and Handling of UNC2250
This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent and selective Mer kinase inhibitor. Adherence to these guidelines is paramount to ensure personal safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and mitigate potential risks. The toxicological properties of this compound have not been fully investigated, necessitating a cautious approach.
Minimum Required PPE:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. |
| Eye Protection | Safety glasses | Appropriate safety glasses should be worn. |
| Respiratory Protection | Fume hood | All handling of this compound must be conducted in a chemical fume hood with an independent air supply. |
| Body Protection | Laboratory coat | Standard lab coat to protect skin and clothing. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the stability and integrity of this compound.
Handling Procedures:
-
Avoid Inhalation, Ingestion, and Skin/Eye Contact: this compound may be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the eyes, mucous membranes, and upper respiratory tract.
-
Use in a Fume Hood: All work with this compound, including weighing and preparing solutions, must be performed in a certified chemical fume hood.
-
Prevent Dust Formation: When working with the solid form, handle it carefully to avoid creating dust.
-
Solution Preparation: Solutions should be prepared in a fume hood. For in vitro studies, this compound can be dissolved in DMSO. For in vivo experiments, a common vehicle is a mixture of DMSO, PEG300, Tween80, and saline.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Store in a tightly sealed container, protected from light and heat.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Procedures:
-
Solid Waste: Unused solid this compound and materials contaminated with the solid (e.g., weigh boats, contaminated gloves) should be collected in a designated, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled waste container.
-
Disposal Method: All this compound waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent, such as alcohol.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the victim to an area with fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Rinse the mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention. |
Spill Response:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the required personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Collect and Dispose: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent.
-
Report the Spill: Notify your laboratory supervisor and institutional EHS office of the incident.
Experimental Protocols
This compound is a potent inhibitor of the Mer receptor tyrosine kinase. Below are summarized methodologies for key experiments frequently conducted with this compound.
In Vitro Kinase Assay:
This assay measures the ability of this compound to inhibit Mer kinase activity directly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
